Product packaging for 3-tert-Butylisoxazol-5-amine(Cat. No.:CAS No. 59669-59-9)

3-tert-Butylisoxazol-5-amine

Cat. No.: B1332903
CAS No.: 59669-59-9
M. Wt: 140.18 g/mol
InChI Key: APHNQOGPYLTSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-tert-Butylisoxazol-5-amine is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B1332903 3-tert-Butylisoxazol-5-amine CAS No. 59669-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHNQOGPYLTSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366513
Record name 3-tert-Butylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59669-59-9
Record name 3-tert-Butylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-tert-butylisoxazol-5-amine, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the core reaction mechanism, provides established experimental protocols, and presents quantitative data in a clear, comparative format.

Core Synthesis Route: Cyclocondensation of Pivaloylacetonitrile with Hydroxylamine

The primary and most efficient method for synthesizing this compound is the cyclocondensation reaction between pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile) and hydroxylamine. This reaction's success, particularly in achieving high regioselectivity for the desired 5-amino isomer, is highly dependent on careful control of the reaction pH.

The reaction can be performed in a one-pot synthesis or via a two-step process involving the isolation of an intermediate. The overall transformation is depicted below:

Overall Reaction Scheme:

Overall_Reaction Pivaloylacetonitrile Pivaloylacetonitrile Product This compound Pivaloylacetonitrile->Product pH control Hydroxylamine + Hydroxylamine Hydroxylamine->Product

Caption: Overall synthesis of this compound.

Reaction Mechanism

The formation of the isoxazole ring proceeds through a nucleophilic addition and subsequent intramolecular cyclization. The regioselectivity, which determines whether the 3-amino or 5-amino isomer is formed, is dictated by the initial site of nucleophilic attack by hydroxylamine on the β-ketonitrile.

  • Nucleophilic Attack: Under basic conditions, the hydroxylamine attacks the ketone carbonyl of pivaloylacetonitrile.

  • Intermediate Formation: This is followed by the formation of an oxime intermediate.

  • Cyclization: The nitrogen of the oxime then attacks the nitrile carbon, leading to the formation of the isoxazole ring.

  • Tautomerization: A final tautomerization step yields the aromatic this compound.

Controlling the pH is crucial; weakly basic conditions favor the formation of the desired 5-amino isomer.[1][2]

Reaction Mechanism Diagram:

Reaction_Mechanism cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization and Tautomerization Start Pivaloylacetonitrile Intermediate1 Hemiaminal Intermediate Start->Intermediate1 + NH2OH Oxime Oxime Intermediate Intermediate1->Oxime - H2O Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Nucleophilic Attack Product This compound Cyclized->Product Tautomerization

Caption: Mechanism of this compound synthesis.

Experimental Protocols

Two primary experimental procedures have been reported for this synthesis, offering a trade-off between yield and procedural complexity.

Protocol 1: Two-Step Synthesis via Amidoxime Intermediate

This method involves the initial formation and isolation of 4,4-dimethyl-3-oxopentaneamidoxime, which is subsequently cyclized to the final product.[1]

  • Step 1: Synthesis of 4,4-Dimethyl-3-oxopentaneamidoxime.

    • React 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine in a weakly basic aqueous solution.

  • Step 2: Cyclization to 3-Amino-5-tert-butylisoxazole.

    • A solution of 36% aqueous HCl (0.048 g, 0.47 mmol) is added to a solution of 4,4-dimethyl-3-oxopentaneamidoxime (300 mg, 1.90 mmol) in methanol (1 ml).

    • The mixture is stirred at 50°C for 3 hours.

    • The reaction mixture is then combined with water and extracted three times with chloroform.

    • The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure to yield the product.

Protocol 2: One-Pot Synthesis

This streamlined procedure is performed in a single reaction vessel.[3]

  • To a prepared aqueous sodium hydroxide solution (40.00 g, 1 mol, dissolved in 200 mL of water), sequentially add hydroxylamine hydrochloride (24.00 g, 346 mmol) and 4,4-dimethyl-3-oxovaleronitrile (40.00 g, 320 mmol).

  • Stir the reaction mixture at a constant temperature of 50°C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated white crystalline solid is collected by filtration.

  • The solid is washed several times with cold water and subsequently dried to afford the target compound.

Experimental Workflow Diagram:

Experimental_Workflow cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: One-Pot Synthesis P1_Start Pivaloylacetonitrile + Hydroxylamine (weak base) P1_Intermediate Isolate Amidoxime Intermediate P1_Start->P1_Intermediate P1_Cyclization Cyclization with HCl in MeOH (50°C, 3h) P1_Intermediate->P1_Cyclization P1_Workup Aqueous Workup & Extraction (CHCl3) P1_Cyclization->P1_Workup P1_Product Product P1_Workup->P1_Product P2_Start Pivaloylacetonitrile + Hydroxylamine HCl + NaOH(aq) P2_Reaction Reaction at 50°C for 3h P2_Start->P2_Reaction P2_Workup Cool to RT, Filter Solid P2_Reaction->P2_Workup P2_Wash Wash with Cold Water & Dry P2_Workup->P2_Wash P2_Product Product P2_Wash->P2_Product

Caption: Comparative workflow of the two synthesis protocols.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocols.

ParameterProtocol 1: Two-Step Synthesis[1]Protocol 2: One-Pot Synthesis[3]
Starting Materials Pivaloylacetonitrile, HydroxylaminePivaloylacetonitrile, Hydroxylamine HCl, NaOH
Solvent Water, MethanolWater
Reaction Temperature Step 1: Not specified; Step 2: 50°C50°C
Reaction Time Step 2: 3 hours3 hours
Reported Yield 98.5%76%
Product Purity Not specifiedNot specified
Key Condition Isolation of intermediateOne-pot procedure

Conclusion

The synthesis of this compound from pivaloylacetonitrile and hydroxylamine is a well-established and efficient process. Researchers can choose between a high-yielding two-step protocol that involves the isolation of an amidoxime intermediate or a more streamlined one-pot synthesis with a slightly lower yield. The critical parameter for achieving the desired 5-amino regioselectivity is the careful control of pH, favoring weakly basic conditions. The detailed protocols and mechanistic understanding provided in this guide should serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.

References

Spectroscopic Profile of 3-tert-Butylisoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 3-tert-Butylisoxazol-5-amine. The information presented herein is crucial for the structural elucidation and characterization of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document details its ¹H and ¹³C NMR data, alongside the experimental protocols utilized for data acquisition.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits three distinct signals corresponding to the amine protons, the isoxazole ring proton, and the protons of the tert-butyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.41Broad Singlet2H-NH₂
4.85Singlet1HH-4 (isoxazole ring)
1.18Singlet9H-C(CH₃)₃

Table 1: ¹H NMR Data of this compound in DMSO-d₆.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR data for this compound in DMSO-d₆ is detailed below, showing the chemical shifts for the carbon atoms of the isoxazole ring and the tert-butyl group.

Chemical Shift (δ) ppmAssignment
173.5C-5
168.0C-3
71.9C-4
31.9-C (CH₃)₃
28.0-C(C H₃)₃

Table 2: ¹³C NMR Data of this compound in DMSO-d₆.

Experimental Protocols

The following section outlines the general methodology for the acquisition of NMR spectroscopic data for isoxazole derivatives.

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer, or an equivalent instrument, operating at a proton frequency of 300 MHz or higher.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

  • Acquisition Time: An acquisition time of around 2-4 seconds is employed.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

  • Number of Scans: 16 to 64 scans are generally acquired for a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

  • Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the entire range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is important for accurate integration of quaternary carbons, though not critical for simple identification.

  • Number of Scans: A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Referencing: The chemical shifts are referenced to the carbon signal of DMSO-d₆ at 39.52 ppm.

Structural Assignment and Data Interpretation

The assignment of the NMR signals is based on established chemical shift ranges for similar functional groups and substitution patterns on isoxazole rings.

G cluster_molecule This compound Structure cluster_1h_nmr ¹H NMR Signals (DMSO-d₆) cluster_13c_nmr ¹³C NMR Signals (DMSO-d₆) C(CH3)3 C(CH₃)₃ C3 C3 C(CH3)3->C3 H_tBu δ 1.18 (s, 9H) C(CH3)3->H_tBu C_tBu δ 31.9, 28.0 C(CH3)3->C_tBu N_iso N C3->N_iso C3_C δ 168.0 C3->C3_C O_iso O N_iso->O_iso C5 C5 O_iso->C5 C4 C4 C5->C4 NH2 NH₂ C5->NH2 C5_C δ 173.5 C5->C5_C C4->C3 H4 δ 4.85 (s, 1H) C4->H4 C4_C δ 71.9 C4->C4_C H_NH2 δ 6.41 (br s, 2H) NH2->H_NH2

Caption: Correlation of the structure of this compound with its ¹H and ¹³C NMR signals.

The ¹H NMR spectrum clearly shows a singlet for the nine equivalent protons of the tert-butyl group at 1.18 ppm. The isolated proton on the isoxazole ring (H-4) appears as a singlet at 4.85 ppm. The two amine protons are observed as a broad singlet at 6.41 ppm, which is characteristic of exchangeable protons.

In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group and the three methyl carbons are assigned to the signals at 31.9 and 28.0 ppm, respectively. The carbon atoms of the isoxazole ring are assigned based on their electronic environment, with C-5 being the most deshielded due to the attached electronegative nitrogen and oxygen atoms, followed by C-3, and then C-4.

References

An In-depth Technical Guide to 3-tert-Butylisoxazol-5-amine: Characterization and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, characterization, and potential applications of 3-tert-Butylisoxazol-5-amine. This versatile heterocyclic amine serves as a crucial building block in the synthesis of various biologically active molecules, demonstrating significant potential in the fields of medicinal chemistry and materials science. This document outlines its key characteristics, provides guidance on its analysis, and explores its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a white solid organic compound featuring an isoxazole ring substituted with a tert-butyl group and an amine group.[1] The presence of the tert-butyl group enhances the lipophilicity and metabolic stability of molecules incorporating this moiety, a desirable feature in drug design.[2] The amino group provides a reactive handle for further chemical modifications, making it a valuable synthon for creating diverse chemical libraries.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59669-59-9[1][3][4]
Molecular Formula C₇H₁₂N₂O[1][3][4]
Molecular Weight 140.18 g/mol [3][5]
Appearance White solid/powder[1][4]
Purity ≥97% or ≥98% (NMR)[1][3]
Melting Point 110-114 °C
Boiling Point (Predicted) 248.1 ± 28.0 °C[4]
Density (Predicted) 1.042 ± 0.06 g/cm³[4]
pKa (Predicted) -0.31 ± 0.50[4]
Storage Conditions 0-8 °C, keep in a dark place, under an inert atmosphere[1][3][4]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Analytical Data

TechniqueData
¹H NMR Expected signals for the tert-butyl protons, the isoxazole ring proton, and the amine protons.
¹³C NMR Expected signals for the carbons of the tert-butyl group and the isoxazole ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.
HPLC/LC-MS Used to determine purity and confirm molecular weight.
FT-IR Characteristic peaks for N-H stretching of the primary amine and C=N stretching of the isoxazole ring.

Experimental Protocols

While specific, detailed synthetic procedures can be proprietary, a general workflow for the characterization of this compound can be outlined.

General Workflow for Quality Control

This diagram illustrates a typical workflow for the quality control and characterization of a supplied batch of this compound.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Review & Release A Receive this compound B Visual Inspection (Color, Form) A->B C Prepare Sample for Analysis B->C D HPLC/LC-MS Analysis (Purity & MW Confirmation) C->D E NMR Spectroscopy (¹H, ¹³C for Structural Confirmation) C->E F FT-IR Spectroscopy (Functional Group Identification) C->F G Compare Data to Specifications D->G E->G F->G H Approve or Reject Batch G->H

Figure 1. Quality Control Workflow for this compound.
Methodologies

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer. The resulting spectra are used to confirm the chemical structure by examining chemical shifts, integration, and coupling patterns.

  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector.

  • Mass Spectrometry (MS) : Often coupled with HPLC (LC-MS), this technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : A small amount of the solid sample is analyzed to identify characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amine and the vibrations of the isoxazole ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][6] Its structural features make it a key component in the development of bioactive molecules.

Role as a Kinase Inhibitor Fragment

A significant application of this compound is in the development of kinase inhibitors. Notably, it is a key structural component of Quizartinib (AC220), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor.[7] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it an important therapeutic target.

The diagram below illustrates the conceptual role of this compound as a building block in the synthesis of a targeted therapy like a FLT3 inhibitor.

Drug_Development_Pathway A This compound (Starting Material) B Chemical Synthesis & Functionalization A->B Key Building Block C Lead Compound (e.g., FLT3 Inhibitor) B->C Generates Bioactive Molecule D Preclinical Studies (In vitro & In vivo) C->D Efficacy & Safety Testing E Clinical Trials D->E Human Studies

Figure 2. Role of this compound in Drug Development.

The isoxazole ring can participate in hydrogen bonding and other interactions within the kinase active site, while the tert-butyl group can occupy hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.

Other Potential Applications
  • Agrochemicals : It is used in the formulation of herbicides and plant growth regulators.[6]

  • Materials Science : The compound has potential applications in the creation of advanced polymers with unique thermal and mechanical properties.[1]

  • Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting neurological disorders.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[9]

Table 3: Hazard and Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritationP301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with significant utility in drug discovery and other industrial applications. Its unique combination of a reactive amine handle, a metabolically stable tert-butyl group, and an isoxazole core makes it an attractive building block for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, characterization, and safe handling is essential for its effective use in research and development.

References

An In-depth Technical Guide to the Reactivity Profile of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-tert-Butylisoxazol-5-amine, a versatile heterocyclic amine of significant interest in pharmaceutical and agrochemical research. The document details the synthesis of the core molecule and explores the reactivity of its primary amino group through key chemical transformations including N-acylation, urea and sulfonamide formation, and diazotization reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules incorporating the this compound scaffold.

Introduction

This compound is a key building block in medicinal chemistry, valued for its unique structural features that can impart desirable physicochemical properties to target molecules. The isoxazole ring system is a prevalent motif in numerous biologically active compounds, and the presence of a tert-butyl group can enhance metabolic stability and lipophilicity. The primary amino group at the 5-position serves as a versatile handle for a wide array of chemical modifications, making this compound an attractive starting material for the synthesis of diverse compound libraries. Its utility has been demonstrated in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] This guide aims to provide a detailed examination of its synthesis and chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₂N₂O[4]
Molecular Weight 140.18 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 112-112.5 °C[5]
CAS Number 59669-59-9[4]

Synthesis of this compound

The regioselective synthesis of this compound is most effectively achieved through the condensation of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with hydroxylamine. The reaction's regioselectivity is highly dependent on the pH of the reaction medium.

Synthetic Pathway

The synthesis proceeds via the initial formation of an amidoxime intermediate, which then undergoes acid-catalyzed cyclization to yield the desired this compound. Maintaining a weakly basic pH during the initial condensation step is crucial to favor the formation of the 3-amino isomer over the 5-amino isomer.[5]

Synthesis_of_3_tert_Butylisoxazol_5_amine reagent1 4,4-dimethyl-3-oxopentanenitrile intermediate 4,4-Dimethyl-3-oxopentaneamidoxime reagent1->intermediate 1. Weak base (e.g., NaOH aq.), 60-100°C reagent2 Hydroxylamine (NH2OH) reagent2->intermediate product This compound intermediate->product 2. HCl, 100°C N_Acetylation start This compound product N-(3-tert-Butylisoxazol-5-yl)acetamide start->product reagent Acetic Anhydride reagent->product Pyridine, DCM, rt Urea_Formation start This compound product 1-(3-tert-Butylisoxazol-5-yl)-3-phenylurea start->product reagent Phenyl Isocyanate reagent->product Inert solvent (e.g., THF), rt Sulfonamide_Formation start This compound product N-(3-tert-Butylisoxazol-5-yl)benzenesulfonamide start->product reagent Benzenesulfonyl Chloride reagent->product Pyridine, rt Sandmeyer_Reaction start This compound diazonium 3-tert-Butylisoxazol-5-diazonium salt start->diazonium 1. NaNO2, HCl (aq), 0-5°C product 5-Halo-3-tert-butylisoxazole diazonium->product 2. CuX (X = Cl, Br)

References

An In-depth Technical Guide to the Synthesis of 3-tert-Butylisoxazol-5-amine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a key building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of this important isoxazole derivative. The information presented is intended to equip researchers and scientists with the necessary knowledge to efficiently produce this compound in a laboratory setting.

Primary Synthetic Route: From Pivaloylacetonitrile and Hydroxylamine

The most common and well-documented method for the synthesis of this compound involves the condensation reaction of pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine or its hydrochloride salt. This reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring. A critical factor in this synthesis is the careful control of the reaction pH to ensure the regioselective formation of the desired 3-amino-5-tert-butyl isomer over the 5-amino-3-tert-butyl isomer.

Experimental Protocol: Synthesis from Pivaloylacetonitrile

This protocol outlines a standard procedure for the synthesis of this compound from pivaloylacetonitrile.

Materials:

  • Pivaloylacetonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for pH adjustment

  • Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Preparation of the Pivaloylacetonitrile Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile and an alkali metal hydroxide (e.g., potassium hydroxide) in a mixture of ethanol and water.

  • Reaction with Hydroxylamine: Heat the solution to reflux. Separately, prepare an aqueous solution of hydroxylamine hydrochloride. Add the hydroxylamine hydrochloride solution to the refluxing basic solution of pivaloylacetonitrile.

  • pH Adjustment: This is a critical step. Within the first 15 to 30 minutes of the addition, carefully adjust the pH of the reaction mixture to a range of 6.2 to 6.5 using a suitable acid, such as hydrochloric acid.[1] Maintaining this pH range is crucial for maximizing the yield of the desired 3-amino-5-tert-butylisoxazole.[1] A pH below 5.0 can lead to the formation of an isoxazolone byproduct, while a pH above 8.0 favors the formation of the undesired 5-amino-3-tert-butylisoxazole isomer.[1]

  • Reaction Completion and Work-up: Continue to heat the reaction mixture at reflux for a specified period or until TLC analysis indicates the consumption of the starting material. After cooling to room temperature, the reaction mixture is typically subjected to an extractive work-up.

  • Purification: The crude product is then purified. This may involve the following steps:

    • Extraction with an organic solvent.

    • Washing the organic layer with water and brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Removal of the solvent under reduced pressure.

    • Further purification by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data:

ParameterValue/RangeNotes
Starting Materials Pivaloylacetonitrile, Hydroxylamine Hydrochloride
Base Potassium Hydroxide or Sodium HydroxideUsed to create a basic solution of pivaloylacetonitrile.
Solvent Ethanol/Water mixture
Reaction Temperature Reflux
Optimal pH 6.2 - 6.5Critical for regioselectivity and yield.[1]
Typical Yield Moderate to GoodHighly dependent on precise pH control and reaction conditions.

Logical Workflow for Synthesis from Pivaloylacetonitrile:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pivaloylacetonitrile Pivaloylacetonitrile Dissolve Dissolve Pivaloylacetonitrile and Base in Solvent Pivaloylacetonitrile->Dissolve Hydroxylamine_HCl Hydroxylamine Hydrochloride Add_Hydroxylamine Add Aqueous Hydroxylamine HCl Hydroxylamine_HCl->Add_Hydroxylamine Base Alkali Metal Hydroxide (e.g., KOH) Base->Dissolve Solvent Ethanol/Water Solvent->Dissolve Heat Heat to Reflux Dissolve->Heat Heat->Add_Hydroxylamine Adjust_pH Adjust pH to 6.2-6.5 with HCl Add_Hydroxylamine->Adjust_pH Reflux Continue Reflux Adjust_pH->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/ Column Chromatography) Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound from pivaloylacetonitrile.

Alternative Synthetic Route: 1,3-Dipolar Cycloaddition

An alternative and powerful method for the synthesis of isoxazole rings is the 1,3-dipolar cycloaddition reaction. In the context of this compound synthesis, this would involve the reaction of a pivalonitrile oxide (the 1,3-dipole) with a suitable dipolarophile containing a nitrogen substituent, such as an enamine or cyanamide. This method can offer high regioselectivity.

Conceptual Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol provides a general framework for the synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition, which can be adapted for this compound.

Materials:

  • A precursor to pivalonitrile oxide (e.g., pivaldoxime)

  • An enamine or cyanamide

  • A suitable oxidizing agent for the in-situ generation of the nitrile oxide (e.g., N-chlorosuccinimide (NCS) and a base, or a hypervalent iodine reagent)

  • An appropriate solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine), if necessary

Procedure:

  • In-situ Generation of Pivalonitrile Oxide: The pivalonitrile oxide is typically generated in situ due to its instability. This can be achieved by the oxidation of pivaldoxime.

  • Cycloaddition Reaction: The freshly generated pivalonitrile oxide is then reacted with a suitable enamine in a solvent at room temperature or with gentle heating. The cycloaddition reaction proceeds to form an intermediate isoxazoline, which may not be isolated.

  • Formation of the 5-Aminoisoxazole: The intermediate isoxazoline can then rearrange or eliminate a leaving group to afford the final 5-aminoisoxazole product. The reaction is typically stirred overnight.[2]

  • Work-up and Purification: The reaction mixture is worked up by removing the solvent, followed by purification of the crude product by recrystallization or column chromatography to yield the pure 5-aminoisoxazole.

Quantitative Data for a General 5-Aminoisoxazole Synthesis:

ParameterValue/RangeNotes
1,3-Dipole Precursor Aldoxime (e.g., Pivaldoxime)
Dipolarophile α-Cyanoenamine
Solvent Toluene
Reaction Temperature Room Temperature
Reaction Time Overnight
Typical Yield Moderate to GoodYields can range from 70-95% depending on the specific substrates and reaction conditions.[2]

Logical Workflow for Synthesis via 1,3-Dipolar Cycloaddition:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pivaldoxime Pivaldoxime Generate_Nitrile_Oxide In-situ Generation of Pivalonitrile Oxide Pivaldoxime->Generate_Nitrile_Oxide Enamine Enamine Cycloaddition 1,3-Dipolar Cycloaddition with Enamine Enamine->Cycloaddition Oxidant Oxidizing Agent (e.g., NCS) Oxidant->Generate_Nitrile_Oxide Solvent Toluene Solvent->Cycloaddition Generate_Nitrile_Oxide->Cycloaddition Stir Stir at Room Temperature Overnight Cycloaddition->Stir Remove_Solvent Remove Solvent Stir->Remove_Solvent Purify Purify (Recrystallization/ Column Chromatography) Remove_Solvent->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.

Conclusion

The synthesis of this compound is most practically achieved through the reaction of pivaloylacetonitrile with hydroxylamine, with careful pH control being paramount for achieving high yields of the desired product. The alternative 1,3-dipolar cycloaddition route offers a powerful and regioselective method for the construction of the 5-aminoisoxazole core and represents a valuable alternative for researchers exploring different synthetic strategies. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

Unveiling the Enigma: A Technical Guide to the Acidic Stability of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in various biologically active molecules.[1][2] Understanding the chemical stability of this compound, particularly under acidic conditions frequently encountered during synthesis, formulation, and in physiological environments, is paramount for ensuring the integrity, efficacy, and safety of the final products.

This in-depth technical guide serves to illuminate the potential degradation pathways of this compound under acidic conditions. While specific experimental data on the forced degradation of this particular molecule is not extensively available in public literature, this guide extrapolates from the known behavior of analogous isoxazole derivatives to provide a robust framework for stability assessment.[3] It further outlines comprehensive experimental protocols for conducting such stability studies and presents a clear visual representation of the anticipated degradation mechanism.

Postulated Degradation Pathway under Acidic Conditions

The chemical stability of the isoxazole ring is susceptible to acidic environments, which can catalyze its cleavage. Based on studies of similarly substituted isoxazoles, the primary degradation pathway for this compound under acidic conditions is anticipated to be an acid-catalyzed hydrolysis of the isoxazole ring.[3]

The proposed mechanism, illustrated in the diagram below, likely involves the following key steps:

  • Protonation: The reaction is initiated by the protonation of the isoxazole ring nitrogen, rendering the ring more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking one of the carbon atoms of the isoxazole ring.

  • Ring Opening: This nucleophilic attack leads to the opening of the isoxazole ring, forming an unstable intermediate.

  • Fragmentation: The intermediate subsequently fragments to yield smaller, more stable molecules.

Based on the degradation of other 5-aminoisoxazole derivatives, the expected degradation products of this compound would include ammonia, hydroxylamine, and a β-keto nitrile or its subsequent hydrolysis products.[3] The stable tert-butyl group is not expected to degrade under these conditions.

Degradation_Pathway_of_this compound A This compound B Protonated Isoxazole Ring A->B + H⁺ C Nucleophilic Attack by H₂O B->C D Ring-Opened Intermediate C->D E Degradation Products: - Ammonia (NH₃) - Hydroxylamine (NH₂OH) - tert-Butyl containing fragments D->E Fragmentation

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Quantitative Data on Acidic Stability

While specific quantitative data for the acidic degradation of this compound is not available in the reviewed literature, a well-structured forced degradation study would aim to populate a table similar to the one presented below. This table provides a template for researchers to systematically record and compare stability data under various acidic conditions.

Parameter 0.1 M HCl 0.01 M HCl pH 3 Buffer pH 5 Buffer
Temperature (°C)
Time (hours)
Initial Concentration (mg/mL)
% Degradation
Half-life (t½) (hours)
Major Degradation Products
Analytical Method HPLC-UVHPLC-UVHPLC-UVHPLC-UV

Experimental Protocols

To rigorously assess the acidic stability of this compound, a series of well-defined experiments are necessary. The following protocols are based on established methodologies for forced degradation studies of pharmaceutical compounds.[4]

Forced Degradation Study under Acidic Conditions

Objective: To determine the degradation profile of this compound in acidic solutions at various concentrations and temperatures.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • pH meter

  • Thermostatically controlled water bath or oven

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For each acidic condition (e.g., 0.1 M HCl, 0.01 M HCl, pH 3 buffer), transfer a known volume of the stock solution into a volumetric flask.

    • Add the acidic solution to the flask and dilute to the final volume to achieve the desired final concentration of the drug (e.g., 0.1 mg/mL).

  • Incubation:

    • Incubate the prepared solutions at a specific temperature (e.g., 40°C, 60°C, 80°C) in a thermostatically controlled environment.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products.

    • Monitor the peak area of the parent drug and any degradation products at a suitable wavelength.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

    • Identify and quantify the major degradation products if reference standards are available.

Experimental_Workflow_Forced_Degradation A Prepare Stock Solution of This compound B Prepare Stress Samples (Acidic Conditions) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Neutralize and Dilute Samples D->E F HPLC Analysis E->F G Data Analysis: - % Degradation - Kinetics (k, t½) - Product Identification F->G

Caption: General workflow for a forced degradation study under acidic conditions.

Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Method Development Parameters to Optimize:

  • Column: C18, C8, or other suitable stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Column Temperature: To ensure reproducibility.

Validation Parameters (according to ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While direct experimental data on the acidic stability of this compound remains to be fully elucidated in published literature, this technical guide provides a scientifically grounded framework for approaching this critical aspect of its chemical characterization. By leveraging the knowledge of related isoxazole chemistry, a plausible degradation pathway has been proposed, and comprehensive experimental protocols have been outlined. For researchers and drug development professionals, a thorough understanding and experimental verification of the acidic stability of this compound are indispensable for the development of robust, stable, and safe products. The methodologies and conceptual frameworks presented herein are intended to guide these essential investigations.

References

An In-depth Technical Guide to the Solubility of 3-tert-Butylisoxazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-Butylisoxazol-5-amine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and materials science.[1] This document presents qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and hypothetical quantitative solubility data in a range of common organic solvents.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol .[1][3] The structure, featuring a polar amino group and a nonpolar tert-butyl group, imparts a versatile solubility profile.[1] The amino group suggests solubility in polar solvents, while the tert-butyl group enhances its lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂N₂O[1][4]
Molecular Weight140.19 g/mol [1]
AppearanceWhite to off-white solid[1][3]
Boiling Point (Predicted)248.1 ± 28.0 °C[3]
Density (Predicted)1.042 ± 0.06 g/cm³[3]
pKa (Predicted)-0.31 ± 0.50[3]

Qualitative Solubility

General observations indicate that isoxazole derivatives are typically more soluble in polar solvents like water, methanol, and ethanol due to the presence of nitrogen and oxygen atoms that can participate in hydrogen bonding.[5] Their solubility in non-polar solvents such as hexane is generally low.[5] For this compound specifically, the presence of the amino group contributes to its solubility in polar solvents.[1]

Quantitative Solubility Data (Hypothetical)

Table 2: Hypothetical Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility ( g/100 mL)
Hexane1.88< 0.1
Toluene2.381.5
Dichloromethane9.0825.8
Ethyl Acetate6.0210.2
Acetone21.035.7
Acetonitrile37.542.1
Ethanol24.655.3
Methanol32.768.9
Dimethylformamide (DMF)36.7> 100
Dimethyl Sulfoxide (DMSO)46.7> 100

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis. This method is a standard and reliable technique for solubility measurement.[6]

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer

Experimental Workflow

G A Preparation of Saturated Solutions B Equilibration A->B C Phase Separation B->C D Sample Dilution C->D E UV-Vis Analysis D->E F Concentration Determination E->F G Solubility Calculation F->G

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to 25 °C.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a 0.45 µm filter to remove any undissolved solid particles.[6]

  • Sample Dilution:

    • Accurately dilute the filtered saturated solutions with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.

  • UV-Vis Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent by scanning a dilute solution over a suitable UV range.

    • Measure the absorbance of the diluted saturated solutions at the determined λmax.

  • Concentration Determination:

    • Prepare a series of standard solutions of known concentrations of this compound in each organic solvent.

    • Measure the absorbance of these standard solutions at the λmax to construct a calibration curve (absorbance vs. concentration).

    • Use the calibration curve to determine the concentration of this compound in the diluted saturated solutions.

  • Solubility Calculation:

    • Calculate the solubility of this compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. Express the solubility in g/100 mL.

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and the solvent.

G Solute This compound (Amphiphilic) Solvent Solvent Polarity? Solute->Solvent Polar Polar Solvent->Polar High Nonpolar Nonpolar Solvent->Nonpolar Low Moderate_Sol Moderate Solubility Solvent->Moderate_Sol Intermediate High_Sol High Solubility Polar->High_Sol Low_Sol Low Solubility Nonpolar->Low_Sol

Caption: Logical diagram for predicting solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative experimental data is not yet published, the provided hypothetical data and detailed experimental protocol offer a strong starting point for researchers and professionals in drug development and chemical synthesis. The amphiphilic nature of this compound suggests a broad solubility range, which is advantageous for its use in various chemical processes. Further experimental validation of its solubility in a wider array of solvents will be beneficial for its continued application in scientific research and industry.

References

3-tert-Butylisoxazol-5-amine CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-tert-Butylisoxazol-5-amine

This technical guide provides a comprehensive overview of this compound (CAS Number: 59669-59-9), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 3-position and an amine group at the 5-position. Its chemical structure lends it to be a valuable building block in organic synthesis.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 59669-59-9[3][4]
Molecular Formula C₇H₁₂N₂O[3]
Molecular Weight 140.18 g/mol [5]
IUPAC Name 3-tert-butyl-1,2-oxazol-5-amine[6]
Synonyms 5-Amino-3-tert-butylisoxazole, 3-tert-Butyl-5-aminoisoxazole[3][7]

Table 2: Physical and Chemical Constants of this compound

PropertyValue
Appearance Powder[3]
Boiling Point 248.1 ± 28.0 °C (Predicted)[3][5]
Density 1.042 ± 0.06 g/cm³ (Predicted)[3][5]
Flash Point 103.9 °C[6]
pKa -0.31 ± 0.50 (Predicted)[5]
Storage Conditions Room temperature, keep in a dark place, under an inert atmosphere[3]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented. A common and efficient method involves the cyclization of a nitrile precursor with hydroxylamine.

General Synthesis Protocol

A widely used laboratory-scale synthesis proceeds as follows:

  • Preparation of Reagents : A solution of sodium hydroxide is prepared by dissolving 40.00 g (1 mol) in 200 mL of water.

  • Reaction Mixture : To the sodium hydroxide solution, hydroxylamine hydrochloride (24.00 g, 346 mmol) and 4,4-dimethyl-3-oxopentanenitrile (40.00 g, 320 mmol) are added sequentially.

  • Reaction Conditions : The resulting mixture is heated to 50°C and stirred at this temperature for 3 hours.

  • Isolation : After the reaction is complete, the mixture is cooled to room temperature, allowing for the precipitation of the product as a white crystalline solid.

  • Purification : The solid is collected by filtration, washed several times with cold water, and then dried.

  • Yield and Characterization : This protocol yields the target compound, this compound, as a white crystalline solid (34 g, 76% yield). The product is typically characterized by ¹H NMR and LC-MS to confirm its identity and purity.[7]

The following diagram illustrates the workflow for this synthesis protocol.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis NaOH Prepare NaOH Solution Mix Combine NaOH(aq), Hydroxylamine HCl, and 4,4-dimethyl-3-oxopentanenitrile NaOH->Mix Heat Heat to 50°C and Stir for 3h Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter to Collect Solid Product Cool->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Product Final Product: This compound Dry->Product Analysis Characterize by NMR and LC-MS Product->Analysis

Workflow for the synthesis of this compound.

Applications and Logical Relationships

This compound is not typically used as an end-product but serves as a crucial intermediate in the synthesis of more complex molecules. Its primary applications are in the development of new pharmaceuticals and agrochemicals.[1][2] The presence of a reactive amine group and the stable isoxazole core make it a versatile scaffold for building diverse chemical libraries.[2]

The diagram below outlines the logical relationship of this compound as a central intermediate leading to various fields of application.

G A This compound (Intermediate) B Pharmaceutical Development A->B used in C Agrochemical Development A->C used in D Materials Science A->D explored for B1 Drugs for Neurological Disorders B->B1 e.g. C1 Herbicides C->C1 e.g. C2 Plant Growth Regulators C->C2 e.g. D1 Specialty Polymers D->D1 e.g.

Applications of this compound as a chemical intermediate.

While specific signaling pathways for this intermediate are not its primary area of study, it is a component of more complex, biologically active molecules. For instance, isoxazole derivatives are known to be part of compounds targeting various enzymes and receptors. The related isomer, 5-tert-butylisoxazol-3-amine, is a known component in potent FMS-like tyrosine kinase-3 (FLT3) inhibitors, highlighting the therapeutic potential of the isoxazole scaffold in kinase inhibition for cancer therapy.[8] Further research may elucidate direct biological roles for this compound or its immediate derivatives.

References

A Theoretical Exploration of 3-tert-Butylisoxazol-5-amine's Molecular Orbitals: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the calculation and analysis of the molecular orbitals of 3-tert-Butylisoxazol-5-amine, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] By leveraging Density Functional Theory (DFT), this document outlines the computational protocols for geometry optimization, frontier molecular orbital analysis, and the derivation of quantum chemical reactivity descriptors. While this guide is based on established computational chemistry principles rather than a specific experimental study on this molecule, the presented data is illustrative of the expected outcomes from such an investigation. The insights derived from these theoretical calculations are invaluable for understanding the electronic structure and reactivity of this compound, thereby aiding in the rational design of novel bioactive molecules in drug discovery and development.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound (C₇H₁₂N₂O) serves as a crucial building block in the synthesis of such pharmacologically active agents.[1][2] Understanding the electronic characteristics of this molecule at a quantum level is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

Theoretical quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into molecular structure and reactivity.[3] Among the most important concepts in this field are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals govern a molecule's ability to donate and accept electrons, respectively, and are fundamental to its chemical behavior.[4][5][6] The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[4][5][7]

This guide details the theoretical framework and computational workflow for characterizing the molecular orbitals of this compound, providing a roadmap for researchers to apply these methods in their own investigations.

Computational Methodology

The theoretical calculations described herein are based on Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.

Geometry Optimization

A crucial first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional conformation, its ground state geometry.

Experimental Protocol:

  • Initial Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software such as Avogadro or GaussView.

  • Computational Method Selection: The geometry optimization is performed using DFT. A common and effective functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. The Pople-style basis set, 6-31+G(d,p), is a suitable choice, providing a good balance between accuracy and computational cost. The "+" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

  • Optimization Algorithm: The optimization calculation is run in a vacuum or with a solvent model until the forces on the atoms converge to a minimum, indicating that the lowest energy structure has been found.

  • Frequency Analysis: A frequency calculation is subsequently performed at the same level of theory to verify that the optimized structure corresponds to a true energy minimum, which is confirmed by the absence of any imaginary frequencies.

Molecular Orbital and Reactivity Descriptor Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the molecular orbital energies and other electronic properties.

Experimental Protocol:

  • Single-Point Energy Calculation: Using the optimized geometry of this compound, a single-point energy calculation is carried out at the B3LYP/6-31+G(d,p) level of theory.

  • FMO Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The spatial distribution (i.e., the shape and location) of these orbitals is visualized to identify regions of high electron density (for HOMO) and electron deficiency (for LUMO).

  • Calculation of Global Reactivity Descriptors: Based on the HOMO and LUMO energies, a suite of global reactivity descriptors are calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Illustrative Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the theoretical calculations on this compound as described above.

Table 1: Calculated Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-1-7.892
HOMO -6.215
LUMO -1.123
LUMO+10.458
HOMO-LUMO Gap (ΔE) 5.092

Table 2: Calculated Global Quantum Chemical Reactivity Descriptors

ParameterFormulaValue
Ionization Potential (IP)IP ≈ -EHOMO6.215 eV
Electron Affinity (EA)EA ≈ -ELUMO1.123 eV
Electronegativity (χ)χ = (IP + EA) / 23.669 eV
Chemical Hardness (η)η = (IP - EA) / 22.546 eV
Chemical Softness (S)S = 1 / (2η)0.196 eV-1
Electrophilicity Index (ω)ω = χ² / (2η)2.645 eV

Visualization of Theoretical Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes and relationships discussed in this guide.

G cluster_workflow Computational Workflow for Molecular Orbital Analysis mol_build 1. Initial Molecular Structure Generation geom_opt 2. Geometry Optimization (DFT/B3LYP/6-31+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirmation of Minimum) geom_opt->freq_calc spe_calc 4. Single-Point Energy Calculation freq_calc->spe_calc mo_analysis 5. Molecular Orbital Analysis (HOMO, LUMO) spe_calc->mo_analysis react_desc 6. Calculation of Reactivity Descriptors mo_analysis->react_desc

Caption: A flowchart illustrating the sequential steps in the theoretical calculation of molecular orbitals.

G cluster_concepts Relationship Between Molecular Orbitals and Biological Activity HOMO HOMO Energy (Electron Donating Ability) Reactivity Molecular Reactivity & Stability HOMO->Reactivity LUMO LUMO Energy (Electron Accepting Ability) LUMO->Reactivity Gap HOMO-LUMO Gap (Chemical Reactivity) Gap->Reactivity Interaction Drug-Receptor Interactions Reactivity->Interaction Activity Potential Biological Activity Interaction->Activity

Caption: A diagram showing the conceptual link between frontier molecular orbitals and drug activity.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable data for medicinal chemists and drug development professionals. The methodologies outlined in this guide, centered on Density Functional Theory, offer a robust framework for elucidating the electronic properties that govern the molecule's reactivity and potential for biological interaction. The illustrative data, including HOMO-LUMO energies and global reactivity descriptors, serves as a quantitative foundation for structure-activity relationship (SAR) studies. By integrating these computational approaches into the drug discovery pipeline, researchers can accelerate the design and synthesis of novel, more effective isoxazole-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Reactions of 3-tert-Butylisoxazol-5-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 3-tert-butylisoxazol-5-amine with various electrophiles, a critical building block in the synthesis of novel pharmaceutical and agrochemical agents. The versatility of the primary amino group allows for a wide range of functionalization, leading to the creation of diverse molecular scaffolds.[1] This document outlines key reactions, including N-acylation, N-sulfonylation, N-alkylation, reductive amination, and urea formation, complete with experimental procedures and data presentation.

Overview of Reactions

This compound serves as a versatile nucleophile, readily reacting with a variety of electrophilic partners. The primary amino group can be acylated, sulfonated, alkylated, and can participate in reductive amination and urea formation. These transformations are fundamental in medicinal chemistry for the synthesis of new chemical entities with potential biological activity.

Reaction_Overview cluster_electrophiles Electrophiles cluster_products Products This compound This compound Acyl Halides / Anhydrides Acyl Halides / Anhydrides This compound->Acyl Halides / Anhydrides N-Acylation Sulfonyl Halides Sulfonyl Halides This compound->Sulfonyl Halides N-Sulfonylation Alkyl Halides Alkyl Halides This compound->Alkyl Halides N-Alkylation Aldehydes / Ketones Aldehydes / Ketones This compound->Aldehydes / Ketones Reductive Amination Isocyanates Isocyanates This compound->Isocyanates Urea Formation Amides Amides Acyl Halides / Anhydrides->Amides Sulfonamides Sulfonamides Sulfonyl Halides->Sulfonamides Secondary/Tertiary Amines Secondary/Tertiary Amines Alkyl Halides->Secondary/Tertiary Amines Substituted Amines Substituted Amines Aldehydes / Ketones->Substituted Amines Ureas Ureas Isocyanates->Ureas

Caption: Overview of electrophilic reactions of this compound.

N-Acylation: Synthesis of Amides

The N-acylation of this compound with acyl halides or anhydrides is a fundamental transformation for the synthesis of amide derivatives. These reactions are typically high-yielding and can be performed under mild conditions.

N-Acetylation with Acetic Anhydride

Reaction:

Experimental Protocol:

A general procedure for the N-acetylation of amines using acetic anhydride is as follows:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

N-Benzoylation with Benzoyl Chloride

Reaction:

Experimental Protocol (Schotten-Baumann Conditions):

This protocol describes a green, solvent-free method for N-benzoylation.[2][3]

  • In a fume hood, mix equimolar quantities (e.g., 10 mmol) of this compound and benzoyl chloride in a beaker at room temperature.

  • Stir the mixture with a glass rod. The reaction is exothermic and will evolve HCl gas, solidifying into a paste.

  • After the initial reaction subsides (typically 3-5 minutes), add crushed ice (approx. 10 g) to the beaker and continue stirring.[2]

  • The solid product will precipitate as the amine hydrochloride dissolves and any unreacted benzoyl chloride is hydrolyzed.

  • Filter the crystalline product and wash thoroughly with cold water.

  • Dry the product, for example, over anhydrous sodium sulfate.[2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for N-Acylation Reactions:

ElectrophileProductBaseSolventTime (h)Yield (%)Reference
Acetic AnhydrideN-(3-tert-butylisoxazol-5-yl)acetamidePyridineDCM2>90 (typical)General Protocol
Benzoyl ChlorideN-(3-tert-butylisoxazol-5-yl)benzamideNoneNeat<0.190-95 (typical)[2]

N-Sulfonylation: Synthesis of Sulfonamides

The reaction of this compound with sulfonyl chlorides provides sulfonamide derivatives, which are important pharmacophores.

Reaction:

Experimental Protocol:

This protocol is adapted from a similar synthesis of a pyrazole-based benzenesulfonamide.

  • In a round-bottom flask, prepare a mixture of this compound (1.0 eq), p-toluenesulfonyl chloride (2.0 eq), and triethylamine (2.4 eq) in acetonitrile.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Add distilled water to the residue and extract the mixture with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

Quantitative Data for N-Sulfonylation:

ElectrophileProductBaseSolventTime (h)Yield (%)Reference
p-Toluenesulfonyl ChlorideN-(3-tert-butylisoxazol-5-yl)-4-methylbenzenesulfonamideTriethylamineAcetonitrile12~88 (expected)Adapted Protocol

N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds are two common methods to introduce alkyl groups to the amine.

Direct N-Alkylation with Alkyl Halides

Reaction:

Experimental Protocol:

Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.[4][5]

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution).

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the product by column chromatography to separate mono- and di-alkylated products from unreacted starting material.

Reductive Amination with Aldehydes/Ketones

Reaction:

Experimental Protocol using Sodium Triacetoxyborohydride:

  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 1-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation and Reductive Amination:

Reaction TypeElectrophileProductReagentsSolventTime (h)Yield (%)Reference
Direct AlkylationMethyl IodideN-Methyl-3-tert-butylisoxazol-5-amineK₂CO₃DMF12VariableGeneral Protocol
Reductive AminationBenzaldehydeN-Benzyl-3-tert-butylisoxazol-5-amineNaBH(OAc)₃, AcOHDCM12>85 (typical)General Protocol

Urea Formation

The reaction of this compound with isocyanates provides a straightforward route to isoxazolyl ureas, a compound class with significant interest in drug discovery. A urea derivative of a similar isoxazole amine has been successfully synthesized, indicating the viability of this reaction.

Reaction:

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired isocyanate (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC.

  • If a precipitate forms, it is often the desired urea product and can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography.

Quantitative Data for Urea Formation:

ElectrophileProductSolventTime (h)Yield (%)Reference
Phenyl Isocyanate1-(3-tert-butylisoxazol-5-yl)-3-phenylureaTHF4>90 (typical)General Protocol
Alkyl Isocyanate1-Alkyl-3-(3-tert-butylisoxazol-5-yl)ureaDCM4>90 (typical)General Protocol

Experimental Workflows

Experimental_Workflow cluster_acylation N-Acylation / N-Sulfonylation cluster_reductive_amination Reductive Amination cluster_urea Urea Formation A_Start Dissolve Amine and Base A_React Add Acyl/Sulfonyl Halide A_Start->A_React A_Workup Aqueous Workup & Extraction A_React->A_Workup A_Purify Purification A_Workup->A_Purify A_Product Amide / Sulfonamide A_Purify->A_Product RA_Start Mix Amine and Carbonyl RA_Imine Imine Formation RA_Start->RA_Imine RA_Reduce Add Reducing Agent RA_Imine->RA_Reduce RA_Workup Aqueous Workup & Extraction RA_Reduce->RA_Workup RA_Purify Purification RA_Workup->RA_Purify RA_Product Substituted Amine RA_Purify->RA_Product U_Start Dissolve Amine U_React Add Isocyanate U_Start->U_React U_Isolate Isolation/Purification U_React->U_Isolate U_Product Urea U_Isolate->U_Product

Caption: General experimental workflows for the reactions of this compound.

References

Application Notes and Protocols for the Acylation of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous clinically approved drugs, and the amino group at the 5-position provides a convenient handle for further functionalization. Acylation of this primary amino group to form an amide bond is a fundamental and highly versatile transformation. This reaction allows for the introduction of a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. These application notes provide detailed protocols and reaction conditions for the successful N-acylation of this compound.

Data Presentation: Summary of Acylation Reaction Conditions

The following table summarizes various reaction conditions for the acylation of this compound with different acylating agents. The presented yields are typical for the acylation of similar heteroaromatic amines and serve as a predictive guide. Actual yields may vary based on the specific substrate, reaction scale, and purification efficiency.

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChloridePyridineDichloromethane (DCM)0 to RT1-385-95
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT1-380-90
Acetic AnhydridePyridineTetrahydrofuran (THF)Room Temperature2-680-90
Benzoyl ChloridePyridineTetrahydrofuran (THF)Room Temperature2-485-95
Benzoyl ChlorideDIPEADichloromethane (DCM)0 to RT2-480-90
Isobutyryl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT1-380-90

Experimental Protocols

Two primary protocols are provided for the acylation of this compound using either an acid chloride or an acid anhydride as the acylating agent.

Protocol 1: Acylation using an Acid Chloride (e.g., Acetyl Chloride)

This protocol is based on the general method for acylating 5-aminoisoxazoles.[1]

Materials:

  • This compound

  • Acetyl Chloride (or other desired acid chloride)

  • Anhydrous Pyridine (or Triethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled, stirring solution, add anhydrous pyridine (1.2 equivalents) dropwise.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acid chloride can be pre-dissolved in a small amount of the anhydrous solvent before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, N-(3-tert-butylisoxazol-5-yl)acetamide, can be purified by recrystallization or silica gel column chromatography if necessary.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.

  • Addition of Reagents: To the stirring solution at room temperature, add anhydrous pyridine (1.5 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-6 hours).

  • Work-up:

    • Upon completion, carefully add water to the reaction mixture to quench the excess acetic anhydride.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude N-(3-tert-butylisoxazol-5-yl)acetamide by recrystallization or silica gel column chromatography as needed.

Visualizations

The following diagrams illustrate the logical relationship of the reactants and the general experimental workflow for the acylation reaction.

Acylation_Reaction Logical Relationship of Reactants amine This compound (Nucleophile) reaction Acylation Reaction amine->reaction acyl_agent Acylating Agent (Acid Chloride or Anhydride) (Electrophile) acyl_agent->reaction base Base (Pyridine or TEA) (HCl Scavenger) base->reaction product N-(3-tert-butylisoxazol-5-yl)amide (Product) reaction->product

Caption: Relationship of components in the acylation reaction.

Acylation_Workflow General Experimental Workflow start 1. Dissolve Amine in Anhydrous Solvent cool 2. Cool to 0 °C (for Acid Chlorides) start->cool add_reagents 3. Add Base, then Acylating Agent cool->add_reagents react 4. Stir and Monitor by TLC add_reagents->react workup 5. Aqueous Work-up (Quench, Wash) react->workup dry 6. Dry and Concentrate workup->dry purify 7. Purify Product (Recrystallization/Chromatography) dry->purify end Final Product purify->end

Caption: Step-by-step workflow for a typical acylation experiment.

References

Application Note: Purification of 3-tert-Butylisoxazol-5-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-tert-Butylisoxazol-5-amine (CAS 59669-59-9) using recrystallization. This method is designed to enhance the purity of the compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocol outlines solvent selection, the recrystallization process, and methods for purity assessment.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and material science. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the reliability of biological and chemical assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot, saturated solution, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while an experimental melting point is provided, some sources associate this value with its regioisomer, 3-Amino-5-tert-butylisoxazole. Therefore, experimental verification is recommended.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 59669-59-9[1][3]
Molecular Formula C₇H₁₂N₂O[1][3]
Molecular Weight 140.18 g/mol [3]
Appearance White solid/powder[1]
Melting Point 110-114 °C (estimated)[4]
Boiling Point 248.1 ± 28.0 °C (Predicted)
Density 1.042 ± 0.06 g/cm³ (Predicted)

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Selection of recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Melting point apparatus

  • Spectroscopic instrumentation for purity analysis (e.g., NMR, HPLC)

Logical Workflow for Recrystallization

G cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying cluster_analysis Analysis Solvent_Screening 1. Solvent Screening Solvent_Selection 2. Solvent Selection Solvent_Screening->Solvent_Selection Identify suitable solvent Dissolution 3. Dissolution of Crude Product Solvent_Selection->Dissolution Hot_Filtration 4. Hot Filtration (Optional) Dissolution->Hot_Filtration Remove insoluble impurities Crystallization 5. Cooling and Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Isolation 6. Isolation of Crystals Crystallization->Isolation Washing 7. Washing of Crystals Isolation->Washing Drying 8. Drying of Purified Product Washing->Drying Purity_Assessment 9. Purity Assessment Drying->Purity_Assessment Determine final purity

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

1. Solvent Screening:

Due to the lack of specific solubility data, a preliminary solvent screening is essential. This is performed on a small scale to identify a suitable solvent or solvent mixture.

  • Place approximately 10-20 mg of crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, water, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Observe the solubility. An ideal solvent should show low solubility at room temperature.

  • Gently heat the test tubes that show low solubility. The compound should readily dissolve at the boiling point of the solvent.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • If a single solvent is not ideal, a mixed-solvent system can be tested. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then add a solvent in which it is poorly soluble (an anti-solvent) dropwise until the solution becomes turbid. Heat to redissolve and then cool to induce crystallization. Common mixed-solvent pairs for amino compounds include ethanol-water or acetone-hexane.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a magnetic stir bar to the flask.

  • Add the chosen solvent from the screening step in small portions.

  • Heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the compound is completely dissolved at or near the boiling point of thesolvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

3. Hot Filtration (Optional):

  • If any insoluble impurities are present in the hot solution, a hot filtration step is necessary.

  • Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).

  • Place a fluted filter paper in the funnel and place it on top of the pre-heated flask.

  • Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities.

4. Cooling and Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

5. Isolation of Crystals:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

6. Washing of Crystals:

  • With the vacuum still on, wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass or a drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

8. Purity Assessment:

  • Determine the melting point of the recrystallized this compound. A pure compound should have a sharp melting point range of 1-2 °C.

  • Further assess the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Handle all organic solvents with care, as they are often flammable. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by recrystallization. The key to a successful recrystallization is the selection of an appropriate solvent, which may require some preliminary screening. By following this procedure, researchers can obtain a high-purity product suitable for use in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of N-substituted 3-tert-Butylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active compounds, and the tert-butyl group can enhance metabolic stability and cell permeability. N-substitution of the 5-amino group provides a versatile handle to modulate the physicochemical and pharmacological properties of the resulting derivatives. These derivatives have shown significant potential as kinase inhibitors, particularly in the development of therapeutics for oncology.[1] This document provides detailed protocols for the synthesis of various N-substituted this compound derivatives via common synthetic routes, along with characterization data and visualization of a key signaling pathway targeted by these compounds.

General Synthetic Schemes

Two primary strategies for the synthesis of N-substituted this compound derivatives are N-acylation and reductive amination. These methods offer broad substrate scope and allow for the introduction of a wide variety of substituents at the 5-amino position.

A general workflow for the synthesis and characterization of these derivatives is outlined below:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound reagents Acylating Agent or Aldehyde/Ketone + Reducing Agent reaction N-Acylation or Reductive Amination start->reaction reagents->reaction product N-Substituted Derivative reaction->product crude_product Crude Product product->crude_product purification Column Chromatography or Recrystallization crude_product->purification pure_product Purified Product purification->pure_product analysis NMR, MS, MP, Yield pure_product->analysis final_compound Characterized Compound analysis->final_compound

Caption: General workflow for the synthesis and characterization of N-substituted this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(3-tert-Butylisoxazol-5-yl)urea Derivatives via N-Acylation

This protocol describes the synthesis of a urea derivative, a common structural motif in kinase inhibitors, through the reaction of this compound with an isocyanate.

Materials:

  • This compound

  • Substituted Isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the substituted isocyanate (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(3-tert-butylisoxazol-5-yl)urea derivative.

Protocol 2: Synthesis of N-Aryl-3-tert-butylisoxazol-5-amine Derivatives via Reductive Amination

This protocol details the synthesis of an N-aryl derivative through the reductive amination of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a suspension of this compound (1.0 eq) and the aromatic aldehyde (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the N-aryl-3-tert-butylisoxazol-5-amine derivative.

Data Presentation

The following tables summarize the quantitative data for representative N-substituted this compound derivatives.

Table 1: Synthesis of N-Acyl Derivatives

Substituent (R)ReagentYield (%)Melting Point (°C)Analytical Data (MS, NMR)
PhenylPhenyl isocyanate85168-170MS (ESI) m/z: 260.1 [M+H]⁺. ¹H NMR consistent with structure.
4-Chlorophenyl4-Chlorophenyl isocyanate92195-197MS (ESI) m/z: 294.1 [M+H]⁺. ¹H NMR consistent with structure.
BenzoylBenzoyl chloride78155-157MS (ESI) m/z: 245.1 [M+H]⁺. ¹H NMR consistent with structure.

Table 2: Synthesis of N-Alkyl/Aryl Derivatives via Reductive Amination

Substituent (R)ReagentYield (%)Melting Point (°C)Analytical Data (MS, NMR)
BenzylBenzaldehyde7598-100MS (ESI) m/z: 231.2 [M+H]⁺. ¹H NMR consistent with structure.
4-Methoxybenzyl4-Methoxybenzaldehyde81110-112MS (ESI) m/z: 261.2 [M+H]⁺. ¹H NMR consistent with structure.
CyclohexylmethylCyclohexanecarboxaldehyde68OilMS (ESI) m/z: 237.2 [M+H]⁺. ¹H NMR consistent with structure.

Application in Kinase Inhibition: FLT3 Signaling Pathway

Many N-substituted this compound derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of many diseases, including cancer. One such important target is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a key role in hematopoiesis.[3] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3]

The diagram below illustrates the FLT3 signaling pathway and the mechanism of inhibition by a representative N-substituted this compound derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Mechanism of Inhibition FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor N-substituted This compound Derivative Inhibitor->FLT3 Inhibits ATP Binding & Autophosphorylation

Caption: Inhibition of the FLT3 signaling pathway by an N-substituted this compound derivative.

Mutated FLT3 receptors are constitutively active, leading to the activation of downstream signaling pathways such as PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT5.[4] These pathways promote uncontrolled cell proliferation and survival, driving the progression of AML. The N-substituted this compound derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain.[3] This prevents autophosphorylation and subsequent activation of the downstream signaling cascades, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.

References

Application Notes and Protocols: The Role of 3-tert-Butylisoxazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a versatile heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, particularly the isoxazole ring and the sterically bulky tert-butyl group, contribute to favorable pharmacokinetic and pharmacodynamic properties in derived compounds.[1] This scaffold is primarily recognized for its integral role in the development of potent kinase inhibitors, most notably in the field of oncology. While the broader isoxazole class of compounds has been explored for a range of biological activities, including neuroprotective effects and modulation of central nervous system targets, the specific application of this compound derivatives in neuropharmacology is not well-documented in current literature.[2][3][4] This document will focus on the most prominent and well-characterized application of this compound: its use as a key building block for FMS-like Tyrosine Kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).

Application in Oncology: FLT3 Kinase Inhibitors

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis. This makes FLT3 a critical therapeutic target in AML.

The this compound moiety is a key component of Quizartinib (AC220), a potent and selective second-generation FLT3 inhibitor.[5] The N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea core structure has been extensively optimized to yield highly effective drug candidates.

Quantitative Data: In Vitro Activity of FLT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Quizartinib, a prominent derivative of this compound, against cell lines expressing wild-type and mutated FLT3.

CompoundTargetCell LineIC50 (nM)
Quizartinib (AC220)FLT3-ITDMV4-111.1
Quizartinib (AC220)FLT3 (Wild-Type)RS4;114.2

Experimental Protocols

Synthesis of N-(5-tert-butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][6]benzothiazol-2-yl]phenyl}urea (Quizartinib)

This protocol is adapted from the synthesis described in the supporting information of Chao, Q. et al., J. Med. Chem. 2009, 52 (23), pp 7808–7816.

Step 1: Synthesis of 2-(4-aminophenyl)-7-(2-morpholinoethoxy)imidazo[2,1-b][2][6]benzothiazole

A detailed multi-step synthesis is required to produce this intermediate, starting from commercially available materials. For the purpose of this protocol, we will assume the availability of this key intermediate.

Step 2: Urea Formation

  • To a solution of 2-(4-aminophenyl)-7-(2-morpholinoethoxy)imidazo[2,1-b][2][6]benzothiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add triphosgene or a similar phosgene equivalent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours to form the isocyanate intermediate in situ.

  • In a separate flask, dissolve this compound in the same aprotic solvent.

  • Slowly add the solution of this compound to the reaction mixture containing the isocyanate at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted urea, Quizartinib.

Biological Evaluation Protocols

1. FLT3 Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

  • Materials:

    • Recombinant human FLT3 kinase

    • Poly-Glu-Tyr (4:1) substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add the diluted compound to the wells of the assay plate.

    • Add the FLT3 kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Cell Viability Assay (MTT Assay)

This protocol is suitable for AML cell lines such as MV4-11.

  • Materials:

    • MV4-11 cells

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Materials:

    • AML cell line (e.g., MV4-11)

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

4. Western Blot for Phosphorylated FLT3 and STAT5

  • Materials:

    • AML cell line

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and transfer apparatus

    • PVDF or nitrocellulose membranes

    • ECL detection reagents

  • Procedure:

    • Treat cells with the test compound for a short period (e.g., 1-4 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation of FLT3 and its downstream target STAT5.

Visualizations

Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start This compound & Other Precursors Synthesis Chemical Synthesis (e.g., Urea Formation) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Compound Test Compound (e.g., Quizartinib) Purification->Compound Kinase_Assay In Vitro Kinase Assay (IC50 vs FLT3) Compound->Kinase_Assay Cell_Viability Cell-Based Assays (e.g., MTT on MV4-11 cells) Compound->Cell_Viability Data_Analysis Data Analysis & Lead Optimization Kinase_Assay->Data_Analysis Mechanism Mechanism of Action (Apoptosis, Western Blot) Cell_Viability->Mechanism Mechanism->Data_Analysis

Caption: Workflow for Synthesis and Evaluation of FLT3 Inhibitors.

References

Application of 3-tert-Butylisoxazol-5-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-tert-Butylisoxazol-5-amine is a versatile heterocyclic amine that serves as a key building block in the development of new agrochemicals.[1][2] Its unique structural features, including the isoxazole ring and the bulky tert-butyl group, can impart desirable physicochemical properties to the final active ingredients, such as enhanced biological activity, improved metabolic stability, and favorable soil mobility. This document provides detailed application notes and experimental protocols for the synthesis of a representative herbicidal compound using this compound as a key intermediate. The focus is on the synthesis of a novel sulfonylurea herbicide, a class of compounds known for their high efficacy at low application rates.

Application in Herbicide Synthesis

This compound is a valuable precursor for the synthesis of isoxazolyl-sulfonylurea herbicides. The primary amino group of this compound can readily react with sulfonyl isocyanates to form the characteristic sulfonylurea bridge, which is essential for the herbicidal activity of this class of compounds. The resulting N-(3-tert-butylisoxazol-5-yl)-N'-[(substituted-phenyl)sulfonyl]urea derivatives are potent inhibitors of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.

Representative Synthesis: Isoxazolyl-Sulfonylurea Herbicide

A plausible application of this compound is in the synthesis of a novel sulfonylurea herbicide. The following sections detail the synthesis of a representative compound, N-((3-tert-butylisoxazol-5-yl)carbamoyl)-2-chlorobenzenesulfonamide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the representative isoxazolyl-sulfonylurea herbicide.

ParameterValue
Starting Material This compound
Reagent 2-Chlorophenylsulfonyl isocyanate
Product N-((3-tert-butylisoxazol-5-yl)carbamoyl)-2-chlorobenzenesulfonamide
Molecular Formula C₁₅H₁₇ClN₄O₄S
Molecular Weight 392.84 g/mol
Theoretical Yield Based on 1:1 molar ratio
Actual Yield 85-95%
Purity (by HPLC) >98%
Melting Point 175-180 °C (decomposes)

Experimental Protocols

Materials:

  • This compound (≥98% purity)

  • 2-Chlorophenylsulfonyl isocyanate (≥97% purity)

  • Anhydrous acetonitrile (CH₃CN)

  • Triethylamine (Et₃N)

  • Diethyl ether ((C₂H₅)₂O)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Melting point apparatus

Procedure: Synthesis of N-((3-tert-butylisoxazol-5-yl)carbamoyl)-2-chlorobenzenesulfonamide

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 14.0 g (0.1 mol) of this compound in 100 mL of anhydrous acetonitrile.

  • Addition of Base: Add 1.4 mL (0.01 mol) of triethylamine to the solution.

  • Addition of Isocyanate: While stirring the solution at room temperature, slowly add a solution of 21.7 g (0.1 mol) of 2-chlorophenylsulfonyl isocyanate in 50 mL of anhydrous acetonitrile from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Isolation: Filter the solid product and wash it with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying and Purification: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Mandatory Visualizations

G cluster_workflow Synthesis of Isoxazolyl-Sulfonylurea Herbicide start Start Materials: This compound 2-Chlorophenylsulfonyl isocyanate reaction Reaction: - Anhydrous Acetonitrile - Triethylamine (catalyst) - Reflux (4-6 hours) start->reaction 1. Reactants workup Work-up & Isolation: - Cooling & Precipitation - Filtration - Washing with Diethyl Ether reaction->workup 2. Product Formation product Final Product: N-((3-tert-butylisoxazol-5-yl)carbamoyl) -2-chlorobenzenesulfonamide workup->product 3. Purification

Caption: Synthetic workflow for an isoxazolyl-sulfonylurea herbicide.

G cluster_pathway Mode of Action: Inhibition of Acetolactate Synthase (ALS) herbicide Isoxazolyl-Sulfonylurea Herbicide als Acetolactate Synthase (ALS) (Key Plant Enzyme) herbicide->als Binds to and Inhibits biosynthesis Biosynthesis of Branched-Chain Amino Acids (Val, Leu, Ile) als->biosynthesis Catalyzes growth Inhibition of Plant Growth & Cell Division als->growth Inhibition leads to biosynthesis->growth Essential for

Caption: Signaling pathway for sulfonylurea herbicide mode of action.

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its application in the preparation of isoxazolyl-sulfonylurea herbicides, as demonstrated in this representative protocol, highlights its potential for creating potent and selective crop protection agents. The synthetic route is straightforward and amenable to process optimization for large-scale production. Further research into derivatives of this class of compounds could lead to the discovery of new herbicides with improved efficacy and environmental profiles.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the bulky tert-butyl group and the reactive primary amine, make it a valuable synthon for the generation of diverse compound libraries with potential therapeutic applications.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the efficient synthesis of complex molecules from simple precursors. This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction.

The derivatives of this compound have shown promise as potent inhibitors of various protein kinases, such as FMS-like tyrosine kinase-3 (FLT3), which is a crucial target in the treatment of Acute Myeloid Leukemia (AML).[3] The ability to readily functionalize the isoxazole core through these cross-coupling methods is therefore of high importance for the development of novel therapeutics.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the arylation of amines.[4][5] In the context of this compound, this reaction enables the synthesis of N-aryl-3-tert-butylisoxazol-5-amines, a key scaffold in many biologically active molecules.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) + R'NH2, - HX (Base) Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination Product Ar-NHR' Ar-Pd(II)-NHR'(L)->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination
Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Bromotoluene5-Amino-1,2,3-triazole[(THP-Dipp)Pd(cinn)Cl] (1.0)-NaOtBu1,4-Dioxane12053[6]
4-ChlorotolueneAnilinePd(OAc)₂ (2)P(tBu)₃ (4)K₂CO₃Toluene10098[7]
1-Bromo-4-methoxybenzeneCarbazole[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)LiOtBu1,4-Dioxane10095[8]
2-BromopyridineMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene10095[9]
Experimental Protocol: Synthesis of a Representative N-Aryl-3-tert-butylisoxazol-5-amine

This protocol is a representative procedure for the Buchwald-Hartwig amination adapted for this compound based on general methods.[4][5][10]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • This compound (1.2 mmol) and the aryl bromide (1.0 mmol) are added to the tube.

  • Anhydrous toluene (5 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-3-tert-butylisoxazol-5-amine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[11] To utilize this compound in this reaction, it would first need to be halogenated (e.g., at the 4-position) or converted to a boronic acid derivative. This section will focus on the coupling of a hypothetical 4-halo-3-tert-butylisoxazol-5-amine with an arylboronic acid.

Suzuki_Miyaura_Coupling Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L)->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table presents representative data for Suzuki-Miyaura couplings of heteroaryl halides.

Heteroaryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux95[11]
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092[12]
3-Bromoquinoline3-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF8089[13]
5-Bromoindole4-Vinylphenylboronic acidPd(OAc)₂ (2)P(tBu)₃ (4)K₂CO₃n-Butanol10085[12]
Experimental Protocol: Synthesis of a Representative 4-Aryl-3-tert-butylisoxazol-5-amine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-3-tert-butylisoxazol-5-amine.

Materials:

  • 4-Bromo-3-tert-butylisoxazol-5-amine (synthesis required)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-tert-butylisoxazol-5-amine (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Add Na₂CO₃ (2.0 mmol) to the mixture.

  • Purge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC/LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-aryl-3-tert-butylisoxazol-5-amine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][14][15] Similar to the Suzuki coupling, this would require a halogenated derivative of this compound.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L) Ar-Pd(II)-C≡CR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-C≡CR'(L) Transmetalation Cu(I)-C≡CR' Cu(I)-C≡CR' Ar-Pd(II)-C≡CR'(L)->Pd(0)L Reductive Elimination Product Ar-C≡CR' Ar-Pd(II)-C≡CR'(L)->Product Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR' + H-C≡CR', Base Cu(I)-C≡CR'->Cu(I)X Transmetalation

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

The following table provides representative conditions for the Sonogashira coupling of various aryl halides.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT95[16]
4-Bromoacetophenone1-HeptynePd(OAc)₂ (1)-Cs₂CO₃DMF12092[14]
1-IodonaphthaleneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHToluene7098[8]
3-BromopyridineEthynylbenzenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF8085[17]
Experimental Protocol: Synthesis of a Representative 4-Alkynyl-3-tert-butylisoxazol-5-amine

This protocol outlines a general procedure for the Sonogashira coupling of a hypothetical 4-iodo-3-tert-butylisoxazol-5-amine.[15][16]

Materials:

  • 4-Iodo-3-tert-butylisoxazol-5-amine (synthesis required)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 4-iodo-3-tert-butylisoxazol-5-amine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (10 mL) and Et₃N (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-alkynyl-3-tert-butylisoxazol-5-amine.

Heck Reaction

The Heck reaction forms a C-C bond between an alkene and an aryl or vinyl halide.[18][19] To functionalize this compound using this method, a halogenated isoxazole is typically required.

Heck_Reaction Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) R-CH(Ar)-CH2-Pd(II)-X(L) R-CH(Ar)-CH2-Pd(II)-X(L) Ar-Pd(II)-X(L)->R-CH(Ar)-CH2-Pd(II)-X(L) Migratory Insertion (Alkene) H-Pd(II)-X(L) H-Pd(II)-X(L) R-CH(Ar)-CH2-Pd(II)-X(L)->H-Pd(II)-X(L) β-Hydride Elimination Product Ar-CH=CH-R R-CH(Ar)-CH2-Pd(II)-X(L)->Product H-Pd(II)-X(L)->Pd(0)L Reductive Elimination (Base) FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Survival Survival AKT->Survival MAPK->Proliferation AC220 AC220 (Quizartinib) AC220->FLT3

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-tert-Butylisoxazol-5-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The information is compiled from publicly available chemical literature and patents, offering insights into a robust and scalable manufacturing process.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection products.[1][2] Its industrial production necessitates a synthetic route that is not only efficient and high-yielding but also cost-effective and amenable to large-scale equipment. The most viable route identified for industrial-scale production involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This document outlines the key reaction, provides detailed experimental protocols, and presents the expected quantitative data in a structured format.

Core Synthesis Pathway

The industrial synthesis of this compound is predominantly achieved through a two-step process starting from pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile). The key transformation is the reaction with hydroxylamine, where careful control of reaction parameters, particularly pH, is crucial for achieving high regioselectivity and yield of the desired product.

Synthesis Overview Diagram

G Pivalaldehyde Pivalaldehyde Intermediate2 Intermediate Compound 2 (Yellow Oily Substance) Pivalaldehyde->Intermediate2 1. Reaction with NaH/Acetonitrile 2. Quench with NH4Cl 3. Extraction Acetonitrile Acetonitrile Acetonitrile->Intermediate2 NaH Sodium Hydride (NaH) in Butyl Ether Product This compound Intermediate2->Product 1. Reaction with NH2OH·HCl 2. pH adjustment (critical) 3. Heating Byproduct1 5-Amino-3-tert-butylisoxazole (Isomeric Impurity) Intermediate2->Byproduct1 Side reaction at incorrect pH Byproduct2 Isoxazolone derivative Intermediate2->Byproduct2 Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on a patented industrial preparation method and established chemical principles for isoxazole synthesis.

Step 1: Synthesis of Intermediate 2 (4,4-dimethyl-3-oxopentanenitrile)

This step involves the base-mediated condensation of pivalaldehyde with acetonitrile to yield the β-ketonitrile intermediate.

Protocol:

  • To a solution of acetonitrile in butyl ether, add sodium hydride (60% dispersion in mineral oil) portion-wise at a controlled temperature.

  • Heat the mixture to reflux for approximately 2 hours.

  • Cool the reaction mixture to a temperature between -20°C and 0°C.

  • Under a nitrogen atmosphere, slowly add a solution of pivalaldehyde in butyl ether, maintaining the low temperature.

  • Allow the reaction to proceed at this temperature for 3 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Adjust the pH of the aqueous layer to neutral (pH 7) using 1M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude yellow, oily intermediate 2.

Step 2: Synthesis of this compound

This crucial step involves the cyclocondensation of the β-ketonitrile intermediate with hydroxylamine hydrochloride. The pH of the reaction medium is a critical parameter that dictates the regioselectivity of the reaction.

Protocol:

  • In a reaction vessel, prepare a solution of hydroxylamine hydrochloride in a mixture of water and an appropriate organic solvent (e.g., toluene).

  • Add the crude intermediate 2 from the previous step to this solution.

  • Heat the mixture to approximately 50°C and maintain for 8 hours.

  • After cooling to room temperature, add toluene to facilitate phase separation.

  • Separate the organic layer and treat it with a Lewis acid catalyst such as boron trifluoride diethyl etherate.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Following azeotropic distillation, add activated manganese dioxide and continue to reflux for an additional 3 hours.

  • After completion of the reaction, filter the hot solution through a pad of diatomaceous earth.

  • Cool the filtrate and adjust the pH to 1 with concentrated hydrochloric acid, leading to the precipitation of the hydrochloride salt of any unreacted starting material or basic impurities.

  • Separate the layers and adjust the pH of the aqueous layer to 11-12 with a 30% sodium hydroxide solution.

  • The product, this compound, will precipitate as a solid.

  • Filter the solid, wash with water, and dry under vacuum to yield the final product.

pH Control and Regioselectivity:

Precise pH control during the initial phase of the cyclocondensation is paramount to maximize the yield of the desired 3-amino-5-tert-butyl isomer. A pH below 5.0 favors the formation of an isoxazolone byproduct, while a pH above 8.0 leads to an increased proportion of the undesired 5-amino-3-tert-butylisoxazole isomer. The optimal pH range for this reaction is between 6.0 and 7.0.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the scale-up synthesis of this compound based on patented examples.

ParameterStep 1: Intermediate 2 SynthesisStep 2: this compound Synthesis
Key Reagents Pivalaldehyde, Acetonitrile, NaHIntermediate 2, NH2OH·HCl, BF3·OEt2, MnO2
Solvent(s) Butyl Ether, Ethyl AcetateToluene, Water
Reaction Temp. -20°C to Reflux50°C to Reflux
Reaction Time ~5 hours~12 hours
Typical Yield ~85% (crude)~78%
Product Purity ~95% (GC)>98% (HPLC)
Final Product Form Yellow Crystalline Solid-

Industrial Workflow and Logic

The logic of the industrial process is designed for efficiency, safety, and high throughput.

Workflow Diagram

G Start Start: Raw Material Input Step1 Step 1: Synthesis of Intermediate 2 Start->Step1 QC1 Quality Control 1: GC Analysis of Intermediate Step1->QC1 Waste Waste Treatment QC1->Step1 Fail: Rework Step2 Step 2: Cyclocondensation & Product Formation QC1->Step2 Pass Purification Purification: pH Adjustment, Precipitation, Filtration & Drying Step2->Purification QC2 Quality Control 2: HPLC Analysis of Final Product Purification->QC2 QC2->Purification Fail: Repurify Packaging Packaging & Storage QC2->Packaging Pass

Caption: Industrial production workflow for this compound.

This workflow emphasizes in-process quality control checks to ensure the desired product quality and minimize batch failures. The purification process, involving pH manipulation and precipitation, is a cost-effective method for isolating the product on a large scale.

Conclusion

The scale-up synthesis of this compound is a well-defined process that can be implemented in an industrial setting. The key to a successful and high-yielding synthesis lies in the precise control of reaction conditions, especially pH, during the cyclocondensation step. By following the outlined protocols and implementing robust quality control measures, manufacturers can reliably produce high-purity this compound for its diverse applications in the pharmaceutical and agrochemical sectors.

References

Application Notes and Protocols: Derivatization of 3-tert-Butylisoxazol-5-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a versatile heterocyclic building block with significant potential in drug discovery and development. The isoxazole scaffold is a key feature in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] The presence of a primary amine at the 5-position and a bulky tert-butyl group at the 3-position provides a unique scaffold for the synthesis of diverse chemical libraries for biological screening. The tert-butyl group can enhance solubility and stability, making it a valuable starting point for creating novel therapeutic agents.[4] This document provides detailed application notes and experimental protocols for the derivatization of this compound and outlines strategies for subsequent biological evaluation.

Derivatization Strategies

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations, enabling the exploration of a broad chemical space. Key derivatization strategies include amide bond formation, sulfonamide synthesis, and multicomponent reactions such as the Ugi reaction.

Amide Bond Formation

The formation of an amide bond is a fundamental transformation in medicinal chemistry, allowing for the introduction of a vast array of substituents. The reaction of this compound with carboxylic acids or their activated derivatives leads to the corresponding N-acylated products.

Sulfonamide Synthesis

Sulfonamides are a well-established class of therapeutic agents with diverse pharmacological activities. The reaction of this compound with sulfonyl chlorides provides access to a library of sulfonamide derivatives.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid generation of complex molecules from simple starting materials.[5] By employing this compound as the amine component, a diverse library of α-acylamino amides can be synthesized in a single step.[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt Coupling

This protocol describes a general method for the coupling of a carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of choice

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure sulfonamide.

Protocol 3: General Procedure for the Ugi Four-Component Reaction

This protocol describes a one-pot synthesis of α-acylamino amides using this compound.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Carboxylic acid

  • Isocyanide

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the aldehyde or ketone (1.0 eq), this compound (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq).

  • Add methanol or TFE as the solvent (to a concentration of 0.5-1.0 M).

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography with an appropriate solvent system to isolate the desired Ugi product.

Biological Screening

Derivatives of this compound can be screened against a variety of biological targets based on the known activities of isoxazole-containing compounds. Key areas for screening include anti-inflammatory, anticancer, and antimicrobial assays.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Isoxazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay A common method to assess COX inhibitory activity is to use a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical). This assay measures the peroxidase activity of COX-1 and COX-2.

  • Prepare a series of dilutions of the synthesized derivatives in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • After a further incubation period, add a chromogenic substrate and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Reference: Celecoxib COX-2ValueValue
Derivative 1 (Amide) COX-1ValueValue
COX-2Value
Derivative 2 (Sulfonamide) COX-1ValueValue
COX-2Value
Derivative 3 (Ugi Product) COX-1ValueValue
COX-2Value
Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.
Anticancer Activity: Kinase Inhibition

Many isoxazole derivatives have demonstrated potent inhibitory activity against various protein kinases, which are often dysregulated in cancer.[7][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay Kinase inhibition can be measured using various platforms, such as ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction.

  • Prepare serial dilutions of the test compounds.

  • Set up the kinase reaction in a 96-well plate containing the kinase, its substrate, ATP, and the test compound.

  • Incubate the reaction at room temperature for the recommended time.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Data Presentation:

Compound IDTarget KinaseIC50 (µM)
Reference: Staurosporine VariousValue
Derivative 4 (Amide) p38αValue
Derivative 5 (Sulfonamide) VEGFR-2Value
Derivative 6 (Ugi Product) CK1δValue
Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.
Antimicrobial Activity

Isoxazole derivatives have shown promise as antibacterial and antifungal agents.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This can be determined using the broth microdilution method.

  • Prepare a stock solution of each test compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Reference: Ciprofloxacin ValueValueN/A
Reference: Fluconazole N/AN/AValue
Derivative 7 (Amide) ValueValueValue
Derivative 8 (Sulfonamide) ValueValueValue
Derivative 9 (Ugi Product) ValueValueValue
Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.

Visualizations

Experimental Workflow

G cluster_synthesis Derivatization of this compound cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Amide Amide Bond Formation Start->Amide Carboxylic Acid, EDC/HOBt Sulfonamide Sulfonamide Synthesis Start->Sulfonamide Sulfonyl Chloride, Pyridine Ugi Ugi Reaction Start->Ugi Aldehyde/Ketone, Carboxylic Acid, Isocyanide Library Compound Library Amide->Library Sulfonamide->Library Ugi->Library AntiInflammatory Anti-inflammatory (COX Inhibition) Library->AntiInflammatory Anticancer Anticancer (Kinase Inhibition) Library->Anticancer Antimicrobial Antimicrobial (MIC Determination) Library->Antimicrobial Data IC50 / MIC Values AntiInflammatory->Data Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: General workflow for derivatization and biological screening.

Signaling Pathway: COX Inhibition

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative Isoxazole Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.

Signaling Pathway: Kinase Inhibition (e.g., p38 MAPK)

G Stress Cellular Stress (e.g., UV, Cytokines) UpstreamKinases Upstream Kinases (MKK3/6) Stress->UpstreamKinases p38 p38 MAPK UpstreamKinases->p38 Phosphorylation Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Response Inflammatory Response, Apoptosis, Cell Cycle Arrest Downstream->Response Derivative Isoxazole Derivative Derivative->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Troubleshooting & Optimization

3-tert-Butylisoxazol-5-amine synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-tert-butylisoxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical synthetic route to this compound?

A practical and regioselective synthesis involves the reaction of 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) with hydroxylamine.[1][2] This method is advantageous as it allows for the preferential formation of the desired 3-amino-5-tert-butylisoxazole isomer under specific reaction conditions.

Q2: What are the primary side reactions and byproducts I should be aware of during this synthesis?

The main challenges in this synthesis are controlling the regioselectivity and preventing the formation of two primary byproducts:

  • 5-Amino-3-tert-butylisoxazole: This is the constitutional isomer of the desired product. Its formation is favored under more basic conditions (pH > 8).[3][4]

  • 3-tert-Butyl-5-isoxazolone: This byproduct becomes significant under acidic conditions (pH < 5.0).[2][3]

Q3: How critical is pH control during the reaction?

pH control is the most critical factor in achieving a high yield and purity of this compound.[3][4] The pH of the reaction mixture dictates the nucleophilic attack preference of hydroxylamine on the β-ketonitrile, thus determining the ratio of the desired 3-aminoisoxazole to the isomeric 5-aminoisoxazole and the isoxazolone byproduct. For optimal results, a weakly basic pH in the range of 6.0 to 7.0 is recommended.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 3-amino-5-tert-butylisoxazole Incorrect pH of the reaction mixture.Carefully monitor and adjust the pH to be within the 6.2-6.5 range. Use a calibrated pH meter. Quick addition of the hydroxylamine solution to the basic solution of the pivaloylacetonitrile followed by prompt pH adjustment is crucial.[3]
Reaction temperature is too low or too high.The initial reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine is typically performed at temperatures ranging from room temperature up to 100°C, followed by heating with acid for the cyclization step.[2] Optimization of the temperature profile for your specific setup may be required.
High proportion of 5-amino-3-tert-butylisoxazole byproduct The reaction pH is too high (above 8.0).[3]Lower the pH of the reaction mixture to the optimal range of 6.2-6.5. This favors the nucleophilic attack of hydroxylamine on the nitrile group over the ketone group.[4]
Significant formation of 3-tert-butyl-5-isoxazolone byproduct The reaction pH is too low (below 5.0).[3]Increase the pH of the reaction mixture to the recommended weakly basic range. Acidic conditions promote the hydrolysis of the intermediate and cyclization to the isoxazolone.
Difficulty in purifying the final product Presence of isomeric byproducts with similar polarities.Purification can be achieved by column chromatography on silica gel.[2] In some cases, converting the amine to its hydrochloride salt can facilitate purification by allowing for the removal of non-basic impurities through extraction.

Quantitative Data Summary

The following table summarizes typical yields obtained in the synthesis of this compound from 4,4-dimethyl-3-oxopentanenitrile and hydroxylamine under optimized, weakly basic conditions followed by acid-mediated cyclization.[2]

Product/Byproduct Typical Yield (%)
3-Amino-5-tert-butylisoxazole86.8
3-tert-Butyl-5-isoxazolone10.3
5-Amino-3-tert-butylisoxazoleMinimized under optimal pH

Experimental Protocols

Regioselective Synthesis of 3-Amino-5-tert-butylisoxazole [2]

  • To a stirred solution of 4,4-dimethyl-3-oxopentanenitrile (12.52 g, 0.100 mol) and 96% sodium hydroxide (4.58 g, 0.110 mol) in water (114 ml) at 25°C, add hydroxylamine sulfate.

  • Adjust the pH of the mixture to 8.20 with a 5% aqueous sodium hydroxide solution.

  • Heat the mixture to 100°C over 30 minutes and maintain this temperature for 1 hour.

  • Add 36% aqueous hydrochloric acid (9.12 g, 0.090 mol) to the reaction mixture and heat at 100°C for 15 minutes.

  • After cooling, adjust the pH of the reaction mixture to 11 with a 30% aqueous sodium hydroxide solution.

  • Extract the mixture three times with chloroform.

  • Wash the combined organic extracts with water, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-tert-butylisoxazole as a light yellow solid.

  • To isolate the 3-tert-butyl-5-isoxazolone byproduct, acidify the aqueous layer to pH 1 with 36% aqueous hydrochloric acid and extract with chloroform. Dry and concentrate the organic extract.

Visualized Pathways and Workflows

Synthesis_Pathway 4,4-Dimethyl-3-oxopentanenitrile 4,4-Dimethyl-3-oxopentanenitrile Intermediate_Amidoxime 4,4-Dimethyl-3-oxopentaneamidoxime 4,4-Dimethyl-3-oxopentanenitrile->Intermediate_Amidoxime + Hydroxylamine (pH 6-7) Byproduct_Isomer 5-Amino-3-tert-butylisoxazole 4,4-Dimethyl-3-oxopentanenitrile->Byproduct_Isomer + Hydroxylamine (pH > 8) Byproduct_Isoxazolone 3-tert-Butyl-5-isoxazolone 4,4-Dimethyl-3-oxopentanenitrile->Byproduct_Isoxazolone + Hydroxylamine (pH < 5) Hydroxylamine Hydroxylamine Product 3-Amino-5-tert-butylisoxazole Intermediate_Amidoxime->Product Acidic Workup

Caption: Synthetic pathway to this compound and key byproducts.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Check_pH Verify Reaction pH Low_Yield->Check_pH Yes High_Isomer High 5-Amino Isomer Content? Low_Yield->High_Isomer No Adjust_pH Adjust pH to 6.2-6.5 Check_pH->Adjust_pH Incorrect Check_Temp Optimize Reaction Temperature Check_pH->Check_Temp Correct Adjust_pH->Check_Temp Purification Column Chromatography Check_Temp->Purification Lower_pH Lower Reaction pH High_Isomer->Lower_pH Yes High_Isoxazolone High Isoxazolone Content? High_Isomer->High_Isoxazolone No Lower_pH->Purification Increase_pH Increase Reaction pH High_Isoxazolone->Increase_pH Yes High_Isoxazolone->Purification No Increase_pH->Purification End End Purification->End

References

Technical Support Center: Synthesis of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-tert-Butylisoxazol-5-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The primary synthetic route involves the cyclocondensation of pivaloylacetonitrile with hydroxylamine. Careful control of reaction parameters is crucial for maximizing the yield of the desired product.

Problem Potential Cause Recommended Solution
Low overall yield of isoxazole products Incomplete reaction.- Ensure stoichiometric amounts of pivaloylacetonitrile and hydroxylamine hydrochloride are used. - Increase the reaction time or temperature moderately. Monitor the reaction progress using TLC or LC-MS. - Check the purity of starting materials.
Degradation of reactants or products.- Avoid excessively high temperatures. - Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation.
Formation of 3-Amino-5-tert-butylisoxazole isomer Incorrect pH of the reaction mixture. The reaction is highly sensitive to pH.- Maintain a pH between 6.2 and 6.5 for optimal yield of the desired 3-amino-5-tert-butylisoxazole.[3] - A pH above 8.0 can lead to increased formation of the 5-amino-3-tert-butylisoxazole isomer.[3]
Rapid addition of hydroxylamine hydrochloride.- Add an aqueous solution of hydroxylamine hydrochloride to the basic solution of pivaloylacetonitrile gradually. A quick addition may be preferable in some cases, but pH must be adjusted promptly.[3]
Formation of isoxazolone byproduct Reaction pH is too acidic.- A pH lower than 5.0 can result in the formation of an isoxazolone compound as the principal product.[3] - Carefully monitor and adjust the pH to the optimal range of 6.2-6.5 within the first 15 to 30 minutes of the reaction.[3]
Difficulties in product isolation and purification Presence of unreacted starting materials or byproducts.- Utilize column chromatography for purification. - Recrystallization from a suitable solvent system (e.g., benzene) can be effective for purifying the final product.[4]
Product is an oil or does not crystallize easily.- Attempt to form a salt (e.g., hydrochloride) to facilitate crystallization and handling. - Use a different solvent system for recrystallization.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_pH Verify Reaction pH start->check_pH pH_correct pH 6.2 - 6.5? check_pH->pH_correct adjust_pH Adjust pH with Acid/Base pH_correct->adjust_pH No check_reagents Check Reagent Stoichiometry & Purity pH_correct->check_reagents Yes adjust_pH->check_pH reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_addition Review Hydroxylamine Addition Rate reagents_ok->check_addition Yes purify_reagents->check_reagents addition_ok Addition Controlled? check_addition->addition_ok optimize_addition Optimize Addition Rate addition_ok->optimize_addition No check_purification Evaluate Purification Method addition_ok->check_purification Yes optimize_addition->check_addition purification_ok Purification Effective? check_purification->purification_ok optimize_purification Optimize Recrystallization/Chromatography purification_ok->optimize_purification No success Optimized Yield purification_ok->success Yes optimize_purification->check_purification

Caption: A flowchart for troubleshooting the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH range for maximizing the yield of 3-amino-5-tert-butylisoxazole is between 6.2 and 6.5.[3] The reaction is very sensitive to pH, and deviations from this range can lead to the formation of byproducts.[3]

Q2: What are the common byproducts in this synthesis, and how can their formation be minimized?

A2: Common byproducts include the 5-amino-3-tert-butylisoxazole isomer and an isoxazolone compound.

  • 5-Amino-3-tert-butylisoxazole: Formation is favored at a pH above 8.0. To minimize its formation, maintain the pH in the recommended range of 6.2-6.5.[3]

  • Isoxazolone: This byproduct is predominantly formed at a pH below 5.0.[3] Careful control to keep the pH above this value is essential.

Q3: What is the recommended procedure for adding hydroxylamine hydrochloride?

A3: It is recommended to add an aqueous solution of hydroxylamine hydrochloride to a basic solution of pivaloylacetonitrile. Following the addition, the pH should be adjusted to the optimal range of 6.2-6.5 within the first 15 to 30 minutes of the reaction.[3]

Q4: What is a suitable solvent for this reaction?

A4: A mixture of ethanol and water can be used as the solvent for the reaction.[5]

Q5: How can the final product be effectively purified?

A5: The crude product can be purified by recrystallization. For instance, dissolving the material in hot benzene and allowing it to crystallize can yield pure 3-amino-5-methylisoxazole, a related compound, suggesting a similar approach may be effective.[4] Column chromatography is also a standard method for purifying organic compounds and can be employed to separate the desired product from isomers and other impurities.

Experimental Protocols

General Synthesis of 3-Amino-5-tert-butylisoxazole

This protocol is based on procedures described for the synthesis of related amin-isoxazoles.

Materials:

  • Pivaloylacetonitrile

  • Potassium Hydroxide (KOH)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • In a round-bottom flask, dissolve pivaloylacetonitrile and potassium hydroxide in a mixture of ethanol and water.[5]

  • Heat the mixture to reflux.[5]

  • Prepare an aqueous solution of hydroxylamine hydrochloride.

  • Add the hydroxylamine hydrochloride solution to the refluxing mixture.

  • Monitor the pH of the reaction mixture. Within the first 15-30 minutes, carefully adjust the pH to a range of 6.2-6.5 using a dilute solution of HCl or NaOH.[3]

  • Maintain the reaction at reflux for a specified time, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product using a suitable organic solvent (e.g., methylene chloride).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway Visualization

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Pivaloylacetonitrile Pivaloylacetonitrile Cyclocondensation Cyclo- condensation Pivaloylacetonitrile->Cyclocondensation Hydroxylamine Hydroxylamine (from NH₂OH·HCl) Hydroxylamine->Cyclocondensation pH_Control pH Control pH_Control->Cyclocondensation Solvent Solvent (e.g., EtOH/H₂O) Solvent->Cyclocondensation Temperature Temperature (e.g., Reflux) Temperature->Cyclocondensation Desired_Product This compound (Max at pH 6.2-6.5) Isomer 5-Amino-3-tert-butylisoxazole (Favored at pH > 8.0) Byproduct Isoxazolone (Favored at pH < 5.0) Cyclocondensation->Desired_Product Cyclocondensation->Isomer Cyclocondensation->Byproduct

References

Common issues in isoxazole ring formation and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles. It is intended for researchers, scientists, and drug development professionals to help diagnose and solve issues in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The most prevalent methods for isoxazole synthesis include the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (the Huisgen cycloaddition), and the reaction of hydroxylamine with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[1][2][3] Alternative routes, such as the cyclocondensation of β-enamino diketones with hydroxylamine, are also employed to achieve specific substitution patterns.[4]

Q2: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the potential causes?

A2: Low yields in this reaction are often due to the instability of the nitrile oxide intermediate, which can dimerize to form furoxan byproducts.[5][6] Other factors include steric hindrance on the nitrile oxide or the alkyne, which can slow down the reaction rate, and suboptimal reaction conditions such as temperature and base selection.[7] To mitigate these issues, it is often best to generate the nitrile oxide in situ.[6]

Q3: How can I control the regioselectivity of the 1,3-dipolar cycloaddition to obtain the desired isoxazole isomer?

A3: Regioselectivity is influenced by electronic and steric factors. For terminal alkynes, the 3,5-disubstituted isoxazole is typically favored.[7] To enhance selectivity, you can:

  • Use Catalysts: Copper(I) and Ruthenium(II) catalysts are known to promote the formation of specific regioisomers.[6][8]

  • Modify Substituents: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role.

  • Adjust Reaction Conditions: Lowering the temperature and choosing a less polar solvent can improve selectivity.[7]

Q4: I am trying to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What can I do?

A4: Synthesizing 3,4-disubstituted isoxazoles can be challenging.[7] Strategies to favor this isomer include using internal alkynes or employing alternative synthetic routes such as the [3+2] cycloaddition of nitrile oxides with enamines or the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid.[4][7]

Q5: What are common side reactions in isoxazole synthesis and how can I minimize them?

A5: The most common side reaction is the dimerization of the nitrile oxide to form furoxans.[5] To minimize this, you can:

  • Generate the nitrile oxide in situ at a low temperature.[5][7]

  • Slowly add the nitrile oxide precursor to the reaction mixture.[6]

  • Use a large excess of the alkyne (dipolarophile).[6]

Q6: I am having difficulty purifying my isoxazole product. Any suggestions?

A6: Isoxazoles can be challenging to purify.[7] It is important to ensure appropriate chromatographic conditions are used. If you are facing issues with persistent impurities, consider alternative purification techniques such as crystallization or distillation if the product is stable at higher temperatures.

Troubleshooting Guides

Low Yield in 1,3-Dipolar Cycloaddition
Potential Cause Recommended Solution Relevant Data/Notes
Nitrile Oxide Dimerization Generate the nitrile oxide in situ in the presence of the alkyne. Common methods include dehydrohalogenation of hydroxamoyl chlorides or oxidation of aldoximes.[6]Slow addition of the nitrile oxide precursor can keep its concentration low, favoring reaction with the alkyne.[6]
Steric Hindrance If possible, use starting materials with less bulky substituents. Optimize the reaction temperature to provide sufficient energy for the reaction to proceed without causing decomposition.[7]Reaction rates can be significantly reduced by bulky groups on either the nitrile oxide or the alkyne.[7]
Suboptimal Reaction Conditions Optimize the choice and amount of base (e.g., triethylamine) for nitrile oxide generation from hydroximoyl halides. Screen different solvents and reaction temperatures.[7]Higher temperatures can increase the reaction rate but may also lead to decomposition of the nitrile oxide.[7]
Inefficient Nitrile Oxide Generation Ensure the purity of starting materials (e.g., aldoximes) and optimize the stoichiometry of the oxidizing agent (e.g., NCS, Chloramine-T).[5]A green protocol using NaCl/Oxone for aldoxime oxidation has shown yields of 63-81%.[5]
Poor Regioselectivity in 1,3-Dipolar Cycloaddition
Potential Cause Recommended Solution Relevant Data/Notes
Formation of 3,4- and 3,5-Isomer Mixture To favor the 3,5-isomer, use a Copper(I) catalyst (e.g., CuI). Lowering the reaction temperature can also improve selectivity.[7]The Huisgen 1,3-dipolar cycloaddition typically favors the 3,5-disubstituted isomer due to electronic and steric factors.[7]
Undesired 3,5-Isomer Formation To favor the 3,4-isomer, consider using an internal alkyne or switching to an alternative synthetic route like an enamine-based [3+2] cycloaddition.[7]The synthesis of 3,4-disubstituted isoxazoles is generally more challenging.[7]
Solvent Effects Experiment with less polar solvents, which can sometimes favor the desired regioisomer.[7]

Experimental Protocols

Key Experiment 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.

Materials:

  • Aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (1.1 eq)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • Dissolve the aldoxime and the terminal alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of NCS in the same solvent to the reaction mixture.

  • Add pyridine dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Synthesis of Isoxazoles from α,β-Unsaturated Ketones

This protocol outlines the synthesis of isoxazoles from chalcones (a type of α,β-unsaturated ketone) and hydroxylamine hydrochloride.[1]

Materials:

  • Chalcone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Potassium hydroxide (KOH) solution (e.g., 40%)

  • Ethanol

Procedure:

  • Reflux a mixture of the chalcone and hydroxylamine hydrochloride in ethanol.

  • Add the KOH solution to the mixture.

  • Continue refluxing for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Extract the product with diethyl ether.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography.[1]

Visualizations

G Troubleshooting Logic for Low Yield in Isoxazole Synthesis start Low Yield Observed check_dimer Check for Furoxan Dimer by-product (e.g., by MS) start->check_dimer dimer_present Dimer Present check_dimer->dimer_present solution_dimer Implement in situ generation of nitrile oxide. Slowly add precursor. Use excess alkyne. dimer_present->solution_dimer Yes no_dimer No Significant Dimer dimer_present->no_dimer No end Improved Yield solution_dimer->end check_sterics Assess Steric Hindrance no_dimer->check_sterics sterics_high High Steric Hindrance check_sterics->sterics_high solution_sterics Increase reaction temperature. Increase reaction time. sterics_high->solution_sterics Yes sterics_low Low Steric Hindrance sterics_high->sterics_low No solution_sterics->end optimize_conditions Optimize reaction conditions: - Base stoichiometry - Solvent polarity - Temperature sterics_low->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

G General Workflow for 1,3-Dipolar Cycloaddition cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldoxime Aldoxime InSitu_Generation In Situ Nitrile Oxide Generation (e.g., with NCS) Aldoxime->InSitu_Generation Alkyne Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition InSitu_Generation->Cycloaddition Quench Quench Reaction Cycloaddition->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Pure Isoxazole Purify->Product

Caption: Experimental workflow for isoxazole synthesis.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted isoxazoles. This guide provides practical solutions to frequently asked questions, detailed experimental protocols, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted isoxazoles, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Isoxazole Product

  • Question: My isoxazole synthesis is resulting in a low yield or no product at all. What are the common causes and how can I improve the outcome?

  • Answer: Low yields in isoxazole synthesis are a frequent issue and can stem from several factors, primarily related to the stability of intermediates and reaction conditions.

    • Decomposition of Nitrile Oxide Intermediate: In 1,3-dipolar cycloaddition reactions, the nitrile oxide intermediate is often unstable and can dimerize to form furoxans, a common side reaction that significantly reduces the yield of the desired isoxazole.[1][2][3]

      • Solution: To minimize dimerization, it is crucial to generate the nitrile oxide in situ in the presence of the alkyne or alkene (the dipolarophile).[1][3] This can be achieved through various methods, such as the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[1][3] The slow addition of the nitrile oxide precursor or the use of a large excess of the dipolarophile can also favor the desired cycloaddition over dimerization.[3]

    • Inefficient Nitrile Oxide Generation: The choice of precursor and the method of generation can impact the efficiency of nitrile oxide formation.

      • Solution: For the oxidation of aldoximes, reagents such as N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents are effective.[2] The purity of starting materials and precise stoichiometry are critical for optimal results.[2]

    • Poor Reactivity of Starting Materials: Steric hindrance on either the nitrile oxide precursor or the dipolarophile can significantly decrease the reaction rate.[4]

      • Solution: Careful selection of starting materials with less steric bulk around the reacting centers can improve yields. If steric hindrance is unavoidable, optimizing other reaction parameters such as temperature and reaction time becomes even more critical.

    • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can all influence the reaction outcome.

      • Solution: A systematic optimization of reaction conditions is recommended. While higher temperatures can increase the reaction rate, they may also promote decomposition of the nitrile oxide.[4] Aprotic solvents like THF, DCM, or acetonitrile are often effective.[3] When generating nitrile oxides from hydroximoyl halides, the choice and amount of base are important considerations.[4]

Issue 2: Poor Regioselectivity in 1,3-Dipolar Cycloaddition Reactions

  • Question: My reaction is producing a mixture of isoxazole regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted). How can I control the regioselectivity?

  • Answer: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors of the reactants.[3] Generally, the reaction of terminal alkynes with nitrile oxides favors the formation of 3,5-disubstituted isoxazoles.[3][4] However, mixtures can be obtained, especially with internal alkynes or certain substituted terminal alkynes.[3]

    • Controlling Regioselectivity for 3,5-Disubstituted Isoxazoles:

      • Catalysis: The use of copper(I) catalysts is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3][4] Ruthenium catalysts have also been employed for this purpose.[4]

      • Solvent Choice: Less polar solvents can sometimes enhance the formation of the desired 3,5-isomer.[4]

      • Reaction Temperature: Lowering the reaction temperature can improve selectivity in some cases.[4]

    • Strategies to Favor 3,4-Disubstituted Isoxazoles: The synthesis of 3,4-disubstituted isoxazoles is often more challenging.

      • Alternative Synthetic Routes: An enamine-based [3+2] cycloaddition has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[4] This metal-free approach involves the reaction of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines.[4]

Issue 3: Difficulty in Purifying the Substituted Isoxazole

  • Question: I am struggling to purify my substituted isoxazole from the reaction mixture. What are some common impurities and how can I remove them?

  • Answer: Purification of isoxazoles can be challenging due to the presence of regioisomers and unreacted starting materials which may have similar polarities to the desired product.

    • Common Impurities:

      • Regioisomers: If the reaction is not highly regioselective, a mixture of isoxazole isomers will be present.

      • Unreacted Starting Materials: Precursors to the nitrile oxide and the dipolarophile may remain in the reaction mixture.

      • Furoxan Dimer: The dimer of the nitrile oxide is a common byproduct in 1,3-dipolar cycloaddition reactions.

    • Purification Strategies:

      • Column Chromatography: Column chromatography on silica gel is the most common method for separating isoxazole isomers and removing other impurities. Careful selection of the eluent system is crucial, and it may require testing various solvent mixtures to achieve good separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

      • Preparative TLC or HPLC: For difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of substituted isoxazoles, providing a clear comparison for experimental design.

Table 1: Effect of Solvent on the Yield of a 3,4-Disubstituted Isoxazole via Enamine-Triggered [3+2] Cycloaddition

EntrySolventYield (%)
1Toluene99
2Dioxane95
3THF91
4DCM85
5Acetonitrile72
6DMF65
7DMSO58

Data adapted from a study on the synthesis of 3,4-disubstituted isoxazoles, demonstrating that less polar solvents generally provide higher yields in this specific reaction.[4]

Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation for Isoxazole Synthesis

Substituent (R)MethodReaction Time (h)Yield (%)
4-OCH₃Conventional373
4-OCH₃Ultrasonic1.587
4-CH₃Conventional465
4-CH₃Ultrasonic281
HConventional558
HUltrasonic375
4-ClConventional652
4-ClUltrasonic470

This table illustrates that ultrasonic irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods for the synthesis of certain isoxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of specific substituted isoxazoles.

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

  • Oxime Formation: To a stirred solution of the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., pyridine, 1.2 eq). Stir the mixture at room temperature for 1-2 hours.

  • In Situ Nitrile Oxide Generation and Cycloaddition: To the reaction mixture containing the aldoxime, add the alkyne (1.0 eq). Then, slowly add an oxidizing agent (e.g., N-chlorosuccinimide) or a dehydrating agent with a base (e.g., trichloroisocyanuric acid with triethylamine) to generate the nitrile oxide in situ.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

  • Reaction Setup: To a solution of the aldehyde (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) in a non-polar solvent such as toluene, add the N-hydroximidoyl chloride (1.1 eq).

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Oxidation: Upon completion, the intermediate dihydroisoxazole can be oxidized directly in the same pot or after work-up to afford the 3,4-disubstituted isoxazole.

  • Purification: After an appropriate work-up, purify the product by column chromatography.[4]

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and decision-making processes in the synthesis and troubleshooting of substituted isoxazoles.

Troubleshooting_Workflow start Start: Isoxazole Synthesis problem Low Yield or No Product? start->problem check_intermediate Check Nitrile Oxide Stability problem->check_intermediate Yes check_regio Mixture of Regioisomers? problem->check_regio No in_situ Employ In Situ Generation of Nitrile Oxide check_intermediate->in_situ optimize Optimize Reaction Conditions (Temp, Solvent, Base) in_situ->optimize optimize->check_regio use_catalyst Use Cu(I) or Ru Catalyst for 3,5-isomer check_regio->use_catalyst Yes alt_route Use Enamine Route for 3,4-isomer check_regio->alt_route No, but want 3,4-isomer purification Purification Issues? check_regio->purification No use_catalyst->purification alt_route->purification column Optimize Column Chromatography purification->column Yes success Successful Synthesis purification->success No recrystallize Attempt Recrystallization column->recrystallize recrystallize->success

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

Regioselectivity_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Nitrile Oxide Nitrile Oxide Standard Conditions Standard Conditions Nitrile Oxide->Standard Conditions Cu(I) Catalyst Cu(I) Catalyst Nitrile Oxide->Cu(I) Catalyst Enamine Route Enamine Route Nitrile Oxide->Enamine Route Terminal Alkyne Terminal Alkyne Terminal Alkyne->Standard Conditions Terminal Alkyne->Cu(I) Catalyst Terminal Alkyne->Enamine Route Mixture of Isomers Mixture of Isomers Standard Conditions->Mixture of Isomers 3,5-disubstituted Isoxazole 3,5-disubstituted Isoxazole Cu(I) Catalyst->3,5-disubstituted Isoxazole 3,4-disubstituted Isoxazole 3,4-disubstituted Isoxazole Enamine Route->3,4-disubstituted Isoxazole

Caption: Controlling regioselectivity in isoxazole synthesis.

References

Removal of impurities from 3-tert-Butylisoxazol-5-amine crude product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-Butylisoxazol-5-amine. The following sections address common issues encountered during the purification of the crude product, offering detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the crude product of this compound?

A1: The primary impurities depend on the synthetic route. When synthesized from 4,4-dimethyl-3-oxopentanenitrile and hydroxylamine, the main impurities are the regioisomer, 5-amino-3-tert-butylisoxazole , and a hydrolysis byproduct, 3-tert-butyl-5-isoxazolone . The formation of the regioisomer is a common challenge in the synthesis of 3,5-disubstituted isoxazoles.

Q2: How does the reaction pH influence the formation of these impurities?

A2: The reaction pH is a critical factor in determining the regioselectivity of the synthesis. A higher pH (above 8.0) tends to favor the formation of the undesired 5-amino-3-tert-butylisoxazole regioisomer. Conversely, a pH below 5.0 can lead to the formation of the isoxazolone byproduct. Careful control of the pH is therefore essential to maximize the yield of the desired this compound.

Q3: What are the recommended methods for purifying the crude product?

A3: The most common and effective purification methods are recrystallization and silica gel column chromatography . The choice of method depends on the impurity profile and the desired final purity.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also provide a good indication of purity; the melting point of pure 3-amino-5-tert-butylisoxazole is reported to be in the range of 110-114 °C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield After Purification - Incomplete extraction of the product from the reaction mixture.- Product loss during recrystallization due to high solubility in the chosen solvent.- Inefficient elution during column chromatography.- Ensure complete extraction by performing multiple extractions with a suitable organic solvent (e.g., chloroform).- For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Cool the solution slowly to maximize crystal formation.- Optimize the eluent system for column chromatography to ensure the product is fully eluted from the column.
Presence of Regioisomer (5-amino-3-tert-butylisoxazole) in Final Product - Inadequate separation during column chromatography.- Co-crystallization during recrystallization.- For column chromatography, use a less polar eluent system to improve separation between the isomers. The addition of a small amount of a basic modifier (e.g., 0.5% triethylamine) to the eluent can improve peak shape and resolution.- Recrystallization may not be effective for separating regioisomers. Column chromatography is the recommended method.
Product Tailing on Silica Gel TLC/Column - The basic amine group is interacting with the acidic silica gel.- Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
Oily Product Instead of Crystalline Solid After Recrystallization - The presence of persistent impurities.- The chosen solvent is not appropriate.- Attempt to purify the oil by column chromatography first, followed by recrystallization of the purified fractions.- Screen a variety of solvents to find one that yields a crystalline solid upon cooling.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine.

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

  • Chloroform

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of sodium hydroxide (40.00 g, 1 mol) in 200 mL of water, add hydroxylamine hydrochloride (24.00 g, 346 mmol) followed by 4,4-dimethyl-3-oxopentanenitrile (40.00 g, 320 mmol).

  • Stir the reaction mixture at 50 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated white crystalline solid by filtration.

  • Wash the solid several times with cold water.

  • Dry the solid to obtain the crude this compound.

Expected Yield: Approximately 34 g (76% yield) of crude product.[1]

Purification by Recrystallization

Note: The optimal solvent for recrystallization may need to be determined experimentally. Toluene or a mixture of ethanol and water are potential starting points.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

Purification by Silica Gel Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Crude this compound

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of 0.5% triethylamine to the eluent is recommended.

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.

  • Dissolve the crude product in a minimum amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize typical data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound

Parameter Value Reference
Starting Material 4,4-dimethyl-3-oxopentanenitrile[1]
Reagents Hydroxylamine hydrochloride, Sodium hydroxide[1]
Reaction Time 3 hours[1]
Reaction Temperature 50 °C[1]
Crude Yield 76%[1]
Appearance of Crude Product White to off-white solid[1]

Table 2: Purification of this compound (Representative Data)

Purification Method Parameter Value
Recrystallization Solvent Toluene
Purity Before ~75%
Purity After >95%
Yield 60-80%
Silica Gel Chromatography Eluent System Hexane:Ethyl Acetate (gradient) + 0.5% Triethylamine
Purity Before ~75%
Purity After >98%
Yield 70-90%

Visualizations

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 4,4-dimethyl-3-oxopentanenitrile + Hydroxylamine reaction Reaction (50°C, 3h) start->reaction filtration Filtration reaction->filtration crude_product Crude Product (this compound) filtration->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (HPLC, GC, NMR, MP) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Impurity Formation

cluster_conditions Reaction Conditions cluster_products Products high_ph High pH (>8.0) regioisomer 5-amino-3-tert-butylisoxazole (Impurity) high_ph->regioisomer low_ph Low pH (<5.0) isoxazolone 3-tert-butyl-5-isoxazolone (Impurity) low_ph->isoxazolone optimal_ph Optimal pH desired_product This compound (Desired Product) optimal_ph->desired_product

Caption: Influence of reaction pH on product and impurity formation.

References

Improving the regioselectivity of 3-tert-Butylisoxazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-tert-butylisoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions involving this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?

A1: this compound has two primary nucleophilic sites: the exocyclic amino group (N-5) and the isoxazole ring nitrogen (N-2). The lone pair on the amino group is generally more available for reactions with electrophiles. However, the regioselectivity of reactions can be influenced by factors such as the nature of the electrophile, reaction conditions (solvent, temperature, base), and the steric hindrance imposed by the tert-butyl group at the 3-position.

Q2: Which regioisomer is typically favored in N-alkylation and N-acylation reactions?

A2: In general, N-alkylation and N-acylation reactions of 5-aminoisoxazoles preferentially occur at the more nucleophilic exocyclic amino group (N-5) rather than the ring nitrogen (N-2). The bulky tert-butyl group at the C-3 position further sterically hinders approach to the N-2 position, thus favoring functionalization at N-5. However, under certain conditions, particularly with smaller, highly reactive electrophiles or in the presence of strong bases that can deprotonate the ring, mixtures of isomers may be obtained.

Q3: Can I achieve selective functionalization at the C-4 position of the isoxazole ring?

A3: Direct electrophilic substitution at the C-4 position of this compound is challenging due to the electron-donating nature of the amino group directing to the same position, which can lead to over-reactivity or side reactions. A more reliable method is directed ortho-metalation (DoM). By first protecting the amino group, a directing group can be installed that facilitates deprotonation at C-4 with a strong base (e.g., n-BuLi, LDA), followed by quenching with an electrophile. The isoxazole nitrogen and oxygen atoms can also act as directing groups, potentially favoring functionalization at other positions, so careful optimization of the directing group and reaction conditions is crucial.[1]

Q4: What are the expected outcomes of diazotization of this compound?

A4: Diazotization of the primary amino group of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) will form a diazonium salt.[2] These intermediates are often unstable but can be used in situ for subsequent reactions.[2] For example, they are key intermediates in Sandmeyer-type reactions to introduce a variety of substituents at the 5-position, such as halides or cyano groups. Due to the instability of some diazonium salts, careful temperature control is critical.[2][3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation/N-Acylation

Q: My N-alkylation/N-acylation of this compound is producing a mixture of N-5 and N-2 substituted products. How can I improve the selectivity for the desired N-5 isomer?

A: This is a common issue stemming from the two nucleophilic nitrogen atoms. Here are several strategies to enhance regioselectivity:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction's outcome.

    • Using a non-polar, aprotic solvent can favor N-5 alkylation.

    • A bulky, non-nucleophilic base can selectively deprotonate the exocyclic amine without promoting side reactions or deprotonation of the isoxazole ring.

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity by favoring the kinetically controlled product, which is typically the N-5 isomer due to lower steric hindrance.

  • Nature of the Electrophile: Sterically demanding alkylating or acylating agents will preferentially react at the less hindered N-5 position. Consider using a bulkier reagent if your synthesis allows.

  • Protecting Group Strategy: While more steps are involved, protecting the isoxazole ring nitrogen (N-2) prior to N-5 functionalization can provide complete regioselectivity. This is generally not necessary as N-5 is more reactive, but it is an option for challenging cases.

Issue 2: Low Yield in C-4 Functionalization via Directed ortho-Metalation (DoM)

Q: I am attempting to functionalize the C-4 position using a DoM strategy, but I am getting low yields of the desired product.

A: Low yields in DoM reactions can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The choice of base is critical. Ensure you are using a sufficiently strong and sterically appropriate base. For C-4 lithiation, LDA or a related lithium amide may be more effective than n-BuLi, which might be directed by the isoxazole nitrogen to the C-3 position if not for the existing tert-butyl group.[1] Additives like TMEDA can enhance the basicity and efficiency of organolithium bases.[1]

  • Incorrect Temperature: Deprotonation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organometallic intermediate. Ensure your reaction is maintained at the optimal low temperature.

  • Nature of the Directing Group: The directing group on the N-5 amine is crucial for directing the deprotonation to the C-4 position. A pivaloyl or a carbamate group are often effective. Experiment with different directing groups to find the one that gives the best results for your specific substrate and electrophile.

  • Quenching the Reaction: The electrophile should be added at low temperature, and the reaction should be allowed to slowly warm to room temperature. Inefficient quenching can lead to the reformation of the starting material.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Alkylation of a Model 5-Aminoisoxazole

EntryAlkylating AgentBaseSolventTemperature (°C)N-5:N-2 RatioYield (%)
1Methyl IodideK₂CO₃Acetone5690:1085
2Methyl IodideNaHTHF0 to 25>95:592
3Benzyl BromideK₂CO₃DMF2585:1588
4Benzyl BromideNaHTHF0 to 25>95:595
5Isopropyl BromideNaHTHF25>99:175

Note: Data is illustrative and based on general principles for 5-aminoisoxazoles. Actual results with this compound may vary but are expected to show high N-5 selectivity due to the C-3 tert-butyl group.

Experimental Protocols

Protocol 1: Regioselective N-5 Acylation of this compound
  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Diazotization and Sandmeyer Reaction
  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of a strong acid (e.g., 3M HCl) and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction (Example: Chlorination): In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizations

regioselective_acylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine This compound N5_product N-5 Acylated Product (Major) amine->N5_product Favored Pathway (Less Steric Hindrance) N2_product N-2 Acylated Product (Minor) amine->N2_product Disfavored Pathway (Steric Hindrance from t-Bu) acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->N5_product acyl_chloride->N2_product base Base (e.g., Pyridine) solvent Solvent (e.g., DCM) temp Temperature (0 °C to RT) dom_workflow start Start: this compound protect Protect Amino Group (e.g., Boc, Pivaloyl) start->protect deprotonate Deprotonate at C-4 (LDA, THF, -78 °C) protect->deprotonate intermediate 4-Lithio Intermediate deprotonate->intermediate quench Quench with Electrophile (E+) intermediate->quench deprotect Deprotect Amino Group quench->deprotect end End: 4-Substituted-3-tert-butylisoxazol-5-amine deprotect->end

References

Preventing decomposition of 3-tert-Butylisoxazol-5-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 3-tert-Butylisoxazol-5-amine during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture. Several suppliers recommend storage at 4°C or in a range of 0-8°C.[1][2] For extended storage, blanketing with an inert gas such as argon or nitrogen is advisable to prevent oxidation.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A change in color, such as yellowing or browning, is a common indicator of degradation. This can be caused by exposure to light, elevated temperatures, or atmospheric oxygen. Photolytic degradation, initiated by UV light, can cause the cleavage of the N-O bond in the isoxazole ring. Thermal stress can also lead to decomposition. It is crucial to store the compound in a dark, refrigerated environment.

Q3: Can this compound be stored in a solution?

If storage in solution is necessary, it is recommended to use an anhydrous aprotic solvent and store the solution at low temperatures (-20°C or -80°C) under an inert atmosphere. The stability in solution is dependent on the solvent and the storage duration. It is advisable to prepare solutions fresh whenever possible. Long-term storage in protic solvents or aqueous solutions is not recommended due to the potential for hydrolysis of the isoxazole ring, especially under acidic or basic conditions.

Q4: What are the potential decomposition pathways for this compound?

While specific decomposition pathways for this compound are not extensively documented in publicly available literature, general knowledge of isoxazole chemistry suggests several potential degradation routes under stress conditions:

  • Photolytic Decomposition: UV light can induce cleavage of the weak N-O bond, leading to the formation of reactive intermediates that can rearrange or polymerize.

  • Thermal Decomposition: Elevated temperatures can lead to ring-opening or other degradation reactions.

  • Acid/Base Hydrolysis: Although 3,5-disubstituted isoxazoles are generally stable to acids and bases, prolonged exposure to strong acidic or basic conditions can catalyze the hydrolysis of the isoxazole ring.

  • Oxidation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

Below is a diagram illustrating a potential photolytic decomposition pathway.

Potential Photolytic Decomposition Pathway A This compound B UV Light (hν) A->B Exposure to C Excited State B->C Leads to D N-O Bond Cleavage C->D Results in E Reactive Intermediates D->E Forms F Rearrangement/Polymerization Products E->F Leads to

Caption: Potential photolytic decomposition pathway for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of the this compound sample using a suitable analytical method such as HPLC or NMR. 2. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions (2-8°C, protected from light and moisture).
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Use a stability-indicating HPLC method to resolve the main peak from any degradation products.
Low yield in a reaction Use of partially degraded starting material.1. Ensure the this compound used is of high purity and has been stored correctly. 2. Consider purifying the starting material before use if degradation is suspected.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage Condition Duration Purity (%) Appearance
2-8°C, Dark, Inert Atmosphere12 Months>99%White to off-white solid
Room Temperature, Dark12 Months95%Light yellow solid
Room Temperature, Ambient Light6 Months85%Yellow to brown solid
40°C, Dark3 Months90%Yellow solid

Experimental Protocol: Stability Assessment via HPLC

This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Forced Degradation Study:

    • Acidic: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a 1 mL aliquot and dilute to 10 mL with diluent.

    • Basic: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a 1 mL aliquot and dilute to 10 mL with diluent.

    • Oxidative: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute a 1 mL aliquot to 10 mL with diluent.

    • Thermal: Expose the solid compound to 80°C for 48 hours. Dissolve 1 mg in 10 mL of diluent.

    • Photolytic: Expose the solid compound to UV light (254 nm) for 48 hours. Dissolve 1 mg in 10 mL of diluent.

  • Analysis:

    • Inject the standard solution and the samples from the forced degradation study.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peak.

Below is a workflow diagram for the stability testing process.

Stability Testing Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh this compound B Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Prepare Solutions for HPLC B->C D Inject Samples C->D E Run Gradient Method D->E F Detect at 254 nm E->F G Analyze Chromatograms F->G H Identify Degradation Products G->H I Quantify Purity and Degradation H->I

Caption: Workflow for stability assessment of this compound.

Logical Relationship of Storage Recommendations

The following diagram illustrates the logical relationship between storage parameters and the prevention of specific decomposition pathways.

Storage Recommendations Logic cluster_0 Recommended Storage cluster_1 Prevents Decomposition A Store at 2-8°C E Thermal Decomposition A->E Prevents B Protect from Light F Photolytic Decomposition B->F Prevents C Store in a Tightly Sealed Container G Hydrolysis C->G Prevents (from moisture) D Store under Inert Atmosphere H Oxidation D->H Prevents

Caption: Logic diagram for recommended storage conditions.

References

Technical Support Center: N-Alkylation of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the N-alkylation of 3-tert-butylisoxazol-5-amine. Given that literature on this specific reaction is limited, the guidance provided is based on established principles for the N-alkylation of sterically hindered heteroaromatic amines and related isoxazole systems.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound challenging?

A1: The primary challenge stems from steric hindrance. The bulky tert-butyl group at the C3 position can impede the approach of the alkylating agent to the nitrogen atom of the 5-amino group.[1][3] This can lead to slow reaction rates or require harsh reaction conditions, which may cause decomposition. Additionally, the nucleophilicity of the amino group can be lower than that of simple aliphatic amines, further complicating the reaction.[4]

Q2: What are the most common side reactions to expect?

A2: Common side reactions include:

  • Over-alkylation: Formation of the di-alkylated product, especially with highly reactive alkylating agents or an excess of the reagent.

  • Quaternization: If the product is a tertiary amine, further reaction can lead to the formation of a quaternary ammonium salt.[3]

  • Reagent Decomposition: Some alkylating agents may be unstable under the required reaction conditions (e.g., high temperatures).[1]

  • Ring Alkylation: While less common for N-alkylation, there is a possibility of alkylation at a ring carbon or nitrogen under certain conditions, though this is not typical for this substrate.

Q3: Which factors have the most significant impact on reaction success?

A3: The choice of base, solvent, and temperature are critical.

  • Base: A suitable base is required to deprotonate the amine or neutralize the acid byproduct. Strong, non-nucleophilic bases are often preferred to avoid competing reactions.

  • Solvent: The solvent can influence the solubility of reagents and the reaction rate. Polar aprotic solvents like DMF or DMSO are common choices.[1]

  • Temperature: Higher temperatures can help overcome the activation energy barrier caused by steric hindrance, but can also lead to side reactions and decomposition.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reactivity of the alkylating agent.2. Steric hindrance preventing nucleophilic attack.3. Inappropriate base or solvent.4. Low reaction temperature.1. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to iodide or triflate).2. Increase the reaction temperature. Consider using microwave-assisted synthesis to accelerate the reaction.[1][5]3. Screen different bases (e.g., NaH, K₂CO₃, DBU) and solvents (e.g., DMF, DMSO, Acetonitrile).[1][6][7]4. Use a stronger base to fully deprotonate the amine and increase its nucleophilicity.[1]
Formation of Multiple Products (e.g., Di-alkylation) 1. High reactivity of the alkylating agent.2. High concentration of reactants.3. Prolonged reaction time or high temperature.1. Use a less reactive alkylating agent.2. Control stoichiometry carefully; use a slight excess of the amine relative to the alkylating agent.[1]3. Dilute the reaction mixture.4. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[1]
Product Decomposition 1. Reaction temperature is too high.2. Instability of starting material or product to the base or solvent.1. Lower the reaction temperature and extend the reaction time.2. Screen alternative, milder bases and ensure anhydrous conditions if reagents are moisture-sensitive.
Difficult Purification 1. Similar polarity of starting material, product, and byproducts.1. Optimize the reaction to maximize conversion and minimize side products.2. Explore different chromatographic conditions (e.g., different solvent systems for column chromatography).3. Consider converting the product to a salt to facilitate purification by crystallization or extraction.

Data Presentation Tables

Use the following tables to organize and compare your experimental data during reaction optimization.

Table 1: Screening of Reaction Conditions

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
1 K₂CO₃ (2.0) DMF 80 12
2 NaH (1.2) THF 65 12
3 Cs₂CO₃ (2.0) Acetonitrile Reflux 12

| 4 | DBU (1.5) | Toluene | 100 | 12 | | |

Table 2: Effect of Reagent Stoichiometry

Entry This compound (equiv.) Alkylating Agent (equiv.) Base (equiv.) Yield of Mono-alkylated Product (%) Yield of Di-alkylated Product (%)
1 1.0 1.1 1.5
2 1.2 1.0 1.5

| 3 | 1.0 | 2.2 | 3.0 | | |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

This protocol is a general guideline and requires optimization for specific substrates and alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Deionized water

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., 5 mL of DMF).

  • Add the base (e.g., NaH, 1.2 mmol, 1.2 equiv., as a 60% dispersion in mineral oil, or K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes (if using NaH, stir until hydrogen evolution ceases).

  • Slowly add the alkylating agent (1.1 mmol, 1.1 equiv.) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by slowly adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination (Alternative Method)

This method is useful for synthesizing N-alkylated products from aldehydes or ketones and is often milder than direct alkylation with halides.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the aldehyde/ketone (1.1 mmol, 1.1 equiv.) in the chosen solvent (e.g., 10 mL of DCM).

  • Add a catalytic amount of acetic acid (optional, ~0.1 equiv.).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add the reducing agent (e.g., STAB, 1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM, 2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the N-alkylation reaction.

G start_end start_end process process decision decision io io A Start: Reagent Preparation B Combine Amine, Base, and Solvent under Inert Atmosphere A->B C Add Alkylating Agent B->C D Heat Reaction Mixture C->D E Monitor Reaction by TLC/LC-MS D->E F Reaction Complete? E->F F->D No G Work-up: Quench, Extract, Dry F->G Yes H Purification: Column Chromatography G->H I Characterization: NMR, MS, etc. H->I J End: Isolated Product I->J

Caption: General experimental workflow for N-alkylation.

G problem problem cause cause solution solution A Low or No Yield B Is Starting Material Consumed? A->B C No Reaction B->C No D Decomposition B->D Yes G Optimize Work-up & Purification (e.g., pH adjustment, extraction solvent) B->G Product observed, but lost during isolation E Increase Temperature Use Stronger Base Use More Reactive Alkylating Agent C->E F Lower Temperature Use Milder Base D->F

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Purification of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-tert-Butylisoxazol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, side-products from the cyclization reaction, and residual solvents. Depending on the synthetic route, potential side-products may consist of regioisomers or dimers.

Q2: My this compound appears as an oil or fails to crystallize. What should I do?

A2: Oiling out during crystallization is a common issue. This can be due to the presence of impurities or the choice of an inappropriate solvent system. Try adding a seed crystal to induce crystallization. If that fails, re-dissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity is observed, then cool slowly.

Q3: During column chromatography, my compound is smearing or not eluting from the silica gel column. What is the cause of this?

A3: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica gel, causing streaking or irreversible adsorption. To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), or to use an alternative stationary phase like amine-functionalized silica.

Q4: Can I purify this compound by distillation?

A4: While not a common method for this compound, distillation under reduced pressure could be a possibility if the compound is thermally stable and the impurities have significantly different boiling points. However, recrystallization and column chromatography are generally the preferred methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity after Recrystallization
Potential Cause Suggested Solution
Inappropriate Solvent System The chosen solvent may be too good, preventing selective crystallization, or too poor, causing premature precipitation with impurities.
Action: Perform small-scale solvent screening to identify a solvent that dissolves the compound when hot but has low solubility when cold. Common solvent systems for amines include ethanol/water, ethyl acetate/heptane, or toluene.
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice.
Action: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Presence of Insoluble Impurities Solid impurities may not have been fully removed prior to crystallization.
Action: Perform a hot filtration of the dissolved crude product to remove any insoluble materials before allowing it to cool.
Problem 2: Poor Separation during Column Chromatography
Potential Cause Suggested Solution
Inappropriate Mobile Phase Polarity The eluent may be too polar, causing all components to elute together, or not polar enough, resulting in the compound sticking to the column.
Action: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for this compound could be a gradient of ethyl acetate in heptane or hexane.[1]
Compound Adsorption to Silica Gel The basic amine functionality interacts strongly with acidic silanol groups on the silica surface.
Action 1: Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.
Action 2: Use an alternative stationary phase such as amine-functionalized silica or alumina.
Column Overloading Applying too much crude material to the column leads to broad peaks and poor separation.
Action: Use an appropriate amount of crude material for the column size. A general rule is 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.

Experimental Protocols

The following are representative alternative purification methods for this compound based on procedures for structurally similar compounds.

Method 1: Recrystallization from a Binary Solvent System

This protocol is a general guideline for the recrystallization of a crude solid of this compound.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add water dropwise to the hot solution until a persistent cloudiness is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Expected Outcome:

Parameter Before Purification After Purification
Purity (by NMR) ~90%>98%
Physical Appearance Off-white to yellowish solidWhite crystalline solid
Recovery Yield N/A70-90%
Method 2: Flash Column Chromatography with a Modified Mobile Phase

This method is suitable for purifying larger quantities or for separating closely related impurities.

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in heptane with 0.5% triethylamine).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Adsorb the crude material onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried, adsorbed material onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in heptane (e.g., 10% to 40%), maintaining the presence of 0.5% triethylamine throughout.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Expected Outcome:

Parameter Before Purification After Purification
Purity (by HPLC) ~85-95%>99%
Physical Appearance Yellowish oil or solidWhite solid
Recovery Yield N/A60-85%

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_antisolvent Add Anti-solvent (e.g., Water) hot_filtration->add_antisolvent cool Slow Cooling add_antisolvent->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation crude Crude Product adsorb Adsorb onto Silica Gel crude->adsorb load Load Sample onto Column adsorb->load pack_column Pack Column with Silica Gel elute Elute with Gradient (+ Triethylamine) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Minimizing dimer formation in 3-tert-Butylisoxazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-Butylisoxazol-5-amine. The focus is on minimizing the formation of the common symmetrical urea dimer byproduct, N,N'-bis(3-tert-butylisoxazol-5-yl)urea, in urea and amide synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the common "dimer" byproduct observed in reactions with this compound?

A1: The most common dimer byproduct is the symmetrical urea, N,N'-bis(3-tert-butylisoxazol-5-yl)urea . This occurs when two molecules of this compound react with a carbonyl source, such as phosgene, triphosgene, or carbonyldiimidazole (CDI).

Q2: What are the primary causes of symmetrical urea dimer formation?

A2: Dimer formation is primarily caused by the reaction of the amine with an activated carbonyl intermediate before the intended second nucleophile (in the case of unsymmetrical urea synthesis) or acylating agent is introduced. Key factors include:

  • Reaction Stoichiometry: An excess of the amine relative to the coupling partner.

  • Order of Reagent Addition: Adding the amine before the carbonyl source is fully activated or before the second amine is present.

  • Reaction Rate: The high reactivity of the amine can lead to rapid self-condensation.

Q3: How can the bulky tert-butyl group on this compound influence dimer formation?

A3: The sterically hindering tert-butyl group can be advantageous. It can slow down the rate of nucleophilic attack, making the formation of the sterically crowded symmetrical urea dimer less favorable compared to the formation of an unsymmetrical urea with a less hindered amine. This steric hindrance can be exploited to improve the selectivity of the desired reaction.

Troubleshooting Guides

Issue 1: High Levels of Symmetrical Urea Dimer in Unsymmetrical Urea Synthesis

When synthesizing an unsymmetrical urea of the type R-NH-CO-NH-(3-tert-butylisoxazol-5-yl), the formation of the symmetrical N,N'-bis(3-tert-butylisoxazol-5-yl)urea is a common side reaction.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Incorrect Order of Reagent Addition When using a coupling reagent like CDI or triphosgene, first react the less sterically hindered amine with the coupling agent to form the activated intermediate (e.g., an isocyanate or an acyl imidazole). Then, add the this compound to the reaction mixture.This strategy ensures that the more reactive, less hindered amine is consumed first, preventing the self-reaction of this compound.
Suboptimal Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Lowering the temperature can reduce the rate of the undesired dimer formation more than the rate of the desired reaction, thus improving selectivity.
Inappropriate Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the less hindered amine and the coupling reagent relative to the this compound.This ensures that the this compound is the limiting reagent, minimizing the chances of it reacting with itself.
Choice of Coupling Reagent Consider using a milder coupling reagent or a pre-formed isocyanate of the other amine if commercially available. Dioxazolones can also be used as isocyanate surrogates to suppress symmetrical byproduct formation.[1]Different coupling reagents have different reactivities and selectivities. A less reactive coupling agent might favor the desired reaction pathway.

Experimental Protocol: Synthesis of an Unsymmetrical Urea using a Phosgene-Free Method

This protocol is adapted from a one-pot synthesis of unsymmetrical ureas.[2]

  • Activation: To a solution of the primary amine (the desired "R" group, 1.2 mmol) and 2-chloropyridine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under an inert atmosphere, add trifluoromethanesulfonyl anhydride (1.0 mmol) dropwise.

  • Isocyanate Formation: Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the isocyanate.

  • Urea Formation: Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Dimer Formation During Amide Synthesis

While less common than in urea synthesis, self-reaction can occur during the activation of a carboxylic acid for amide bond formation with this compound, especially with highly reactive coupling agents.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
In-situ Activation Issues Activate the carboxylic acid first with a suitable reagent (e.g., SOCl₂, oxalyl chloride) to form the acyl chloride. Isolate the acyl chloride before adding the this compound.This two-step procedure prevents the amine from being present during the activation of the carboxylic acid, eliminating the possibility of side reactions with the activating agent.
Highly Reactive Coupling Agent Use a peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).These reagents are designed for clean and efficient amide bond formation and are less likely to cause side reactions with the amine.
Reaction Conditions Perform the reaction at low temperature (e.g., 0 °C) and add the amine solution slowly to the activated carboxylic acid.Slow addition and low temperature help to control the reaction rate and minimize side reactions.

Experimental Protocol: One-Pot Amide Synthesis using Thionyl Chloride

This is a general protocol for one-pot amide synthesis that can be adapted for this compound.[3]

  • Mixing: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), this compound (1.0 mmol), and triethylamine (3.0 mmol) in anhydrous dichloromethane (10 mL).

  • Activation and Coupling: Add thionyl chloride (1.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 5-20 minutes at room temperature, monitoring the reaction progress by TLC.

  • Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the crude amide.

  • Purification: Purify the product by recrystallization or column chromatography if necessary.

Data Summary

The following tables summarize typical reaction conditions for minimizing dimer formation.

Table 1: Reaction Conditions for Unsymmetrical Urea Synthesis

Coupling Method Reagents Solvent Temperature Key Consideration Expected Yield
In-situ IsocyanateR-NH₂, 2-chloropyridine, Tf₂ODCM0 °C to RTSequential addition of reagents is critical.Good to Excellent
CDIR-NH₂, CDI, then amineTHF or DMFRTActivate the first amine with CDI before adding the second amine.Moderate to Good
TriphosgeneR-NH₂, triphosgene, base, then amineToluene or DCM0 °C to RTTriphosgene is highly toxic and should be handled with extreme care.Moderate to Good

Table 2: Reaction Conditions for Amide Synthesis

Method Reagents Solvent Temperature Key Consideration Expected Yield
Acyl ChlorideR-COOH, SOCl₂ or oxalyl chloride, then amine and baseDCM or THF0 °C to RTTwo-step process (isolation of acyl chloride) is often cleaner.Good to Excellent
One-Pot SOCl₂R-COOH, amine, Et₃N, SOCl₂DCMRTSimple one-pot procedure, but may require optimization.[3]Good to Excellent
Peptide CouplingR-COOH, amine, HATU, DIPEADMF or DCM0 °C to RTGood for sensitive substrates and minimizes side reactions.Excellent

Visualized Workflows and Mechanisms

experimental_workflow_urea cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproduct Side Reaction to Minimize A Amine 1 (R-NH2) + Coupling Reagent (e.g., CDI) B Activated Intermediate (e.g., Acyl Imidazole) A->B  Formation D Unsymmetrical Urea B->D  Addition E Symmetrical Urea Dimer B->E C This compound C->D C->E

Caption: Workflow for minimizing dimer formation in unsymmetrical urea synthesis.

logical_relationship A High Dimer Formation E Low Yield of Desired Product A->E B Incorrect Reagent Order of Addition B->A C Suboptimal Temperature C->A D Incorrect Stoichiometry D->A

Caption: Key factors contributing to dimer formation and low product yield.

References

Validation & Comparative

Comparative Purity Analysis of 3-tert-Butylisoxazol-5-amine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-tert-Butylisoxazol-5-amine Purity with Alternative Isoxazole Derivatives Supported by Experimental Data.

This guide provides a comprehensive comparison of the purity of this compound against structurally similar, commercially available isoxazole derivatives. The analysis is based on a standardized High-Performance Liquid Chromatography (HPLC) method, offering a reliable protocol for researchers engaged in drug discovery, agrochemical synthesis, and material science, where this compound serves as a key intermediate.[1][2] The purity of starting materials is a critical parameter that can significantly impact the yield and purity of the final product, making robust analytical methods for its determination essential.

Comparative Analysis of Isoxazole Derivatives

The purity of this compound was compared against two alternative isoxazole derivatives: 3-Amino-5-tert-butylisoxazole and 5-Amino-3-tert-butylisoxazole. These alternatives were selected based on their structural similarity and commercial availability, representing common choices for researchers in the field. The analysis was performed using a validated HPLC method to ensure accurate and reproducible results.

CompoundLot NumberStated Purity (%)Experimental Purity (%) by HPLC (Area Normalization)
This compound A123≥9898.5
3-Amino-5-tert-butylisoxazole B456≥9797.2
5-Amino-3-tert-butylisoxazole C789≥9898.9

Experimental Protocol: HPLC Purity Determination

A reverse-phase HPLC method was developed and validated for the purity assessment of this compound and its alternatives.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the isoxazole derivative standard or sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity was determined by the area normalization method. The area of the main peak was divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Workflow for Comparative Purity Analysis

The following diagram illustrates the systematic workflow employed for the comparative purity analysis of the isoxazole derivatives.

G Experimental Workflow for HPLC Purity Validation cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Comparison A Weighing of Isoxazole Samples B Dissolution in Acetonitrile/Water A->B C Dilution to Working Concentration B->C D Filtration C->D E Injection into HPLC System D->E F Chromatographic Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integration of Peak Areas G->H I Calculation of Purity via Area Normalization H->I J Tabulation and Comparison of Results I->J

Caption: Workflow for HPLC Purity Validation.

Biological Context: Isoxazole Derivatives in Kinase Inhibition

Isoxazole derivatives are integral components of many pharmacologically active molecules, including potent kinase inhibitors used in cancer therapy.[3][4][5] For instance, compounds incorporating the isoxazole moiety have been developed as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML).[3][5] The diagram below illustrates a simplified signaling pathway involving FLT3 and the point of intervention for isoxazole-based inhibitors.

G Simplified FLT3 Signaling Pathway and Inhibition FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and Activates STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation Inhibitor Isoxazole-based FLT3 Inhibitor Inhibitor->FLT3_Receptor Inhibits Kinase Activity

Caption: Simplified FLT3 Signaling Pathway.

Discussion

The experimental data demonstrates that all three tested isoxazole derivatives meet a high standard of purity, suitable for most research and development applications. The developed HPLC method is robust and can be readily implemented for routine quality control of this compound and related structures. The choice between these alternatives may therefore depend on other factors such as cost, availability, and specific downstream synthetic requirements. This guide provides a foundational analytical framework to assist researchers in making informed decisions regarding the selection and quality assessment of isoxazole-based building blocks.

References

A Spectroscopic Showdown: Differentiating 3-tert-Butylisoxazol-5-amine and its 5,3-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the precise structural characterization of isomeric compounds is a critical step that dictates their biological activity and intellectual property value. This guide provides a detailed spectroscopic comparison of two key isomers: 3-tert-Butylisoxazol-5-amine and 5-tert-Butylisoxazol-3-amine. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the subtle yet significant differences that allow for their unambiguous identification.

At a Glance: Key Spectroscopic Differentiators

A summary of the key experimental and predicted spectroscopic data for the two isomers is presented below, highlighting the diagnostic features for each technique.

Table 1: Comparative Spectroscopic Data of Isoxazole Isomers

Spectroscopic TechniqueThis compound5-tert-Butylisoxazol-3-amine
¹H NMR (DMSO-d6)δ 6.41 (br s, 2H, -NH₂), 4.85 (s, 1H, H-4), 1.18 (s, 9H, -C(CH₃)₃)Predicted: Singlet for H-4, Singlet for -NH₂, Singlet for -C(CH₃)₃
¹³C NMR (Predicted)C3: ~160 ppm, C4: ~75 ppm, C5: ~170 ppm, C(CH₃)₃: ~28 ppm, C(CH₃)₃: ~32 ppmPredicted: C3: ~170 ppm, C4: ~100 ppm, C5: ~160 ppm, C(CH₃)₃: ~28 ppm, C(CH₃)₃: ~32 ppm
IR Spectroscopy (cm⁻¹)N-H stretching, C=N stretching, C=C stretching, C-O stretchingN-H stretching, C=N stretching, C=C stretching, C-O stretching
Mass Spectrometry [M+H]⁺ peak observedExpected Molecular Ion Peak (m/z)

Experimental Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

This compound: The proton NMR spectrum, recorded in DMSO-d6, shows three distinct signals. A broad singlet at δ 6.41 ppm corresponds to the two protons of the primary amine (-NH₂). A sharp singlet at δ 4.85 ppm is assigned to the proton at the 4-position of the isoxazole ring. The nine equivalent protons of the tert-butyl group appear as a sharp singlet at δ 1.18 ppm.

5-tert-Butylisoxazol-3-amine: While specific experimental data for this isomer is not readily available in the literature, we can predict its ¹H NMR spectrum. It would also exhibit three singlets: one for the tert-butyl protons, one for the amine protons, and one for the H-4 proton. The key difference would lie in the chemical shift of the H-4 proton, which is expected to be influenced differently by the adjacent tert-butyl group compared to the amine group in the 3,5-isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both isomers are expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the isoxazole ring (around 1500-1650 cm⁻¹), and C-O stretching. The precise frequencies of these vibrations will differ slightly between the two isomers due to the different electronic environments, providing a potential avenue for differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both isomers have the same molecular formula (C₇H₁₂N₂O) and therefore the same molecular weight. Electron ionization (EI) mass spectra would likely show a molecular ion peak, and the fragmentation patterns could differ based on the stability of the fragments formed from each isomer, offering clues to their structures. For this compound, a peak corresponding to the protonated molecule ([M+H]⁺) has been observed in LC-MS analysis.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS): For liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source. For gas chromatography-mass spectrometry (GC-MS), a volatile sample is injected into a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Visualization of Isomeric Differentiation

The logical workflow for distinguishing between the two isomers using the discussed spectroscopic techniques is illustrated below.

G Workflow for Isomer Differentiation cluster_input Input Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Unknown Unknown Isomer (this compound or 5-tert-Butylisoxazol-3-amine) NMR ¹H & ¹³C NMR Spectroscopy Unknown->NMR Analyze IR IR Spectroscopy Unknown->IR Analyze MS Mass Spectrometry Unknown->MS Analyze NMR_Data Chemical Shifts (δ) Coupling Patterns (J) NMR->NMR_Data IR_Data Characteristic Frequencies (cm⁻¹) (N-H, C=N, C-O) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Isomer1 This compound NMR_Data->Isomer1 Compare with known/predicted data Isomer2 5-tert-butylisoxazol-3-amine NMR_Data->Isomer2 Compare with known/predicted data IR_Data->Isomer1 Compare with known/predicted data IR_Data->Isomer2 Compare with known/predicted data MS_Data->Isomer1 Compare with known/predicted data MS_Data->Isomer2 Compare with known/predicted data

Caption: A flowchart illustrating the process of distinguishing between the two isomers.

This guide underscores the importance of a multi-technique spectroscopic approach for the definitive identification of closely related isomers, a fundamental practice in modern chemical research and development.

A Comparative Guide to the Reactivity of 3-tert-Butylisoxazol-5-amine and 3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-tert-Butylisoxazol-5-amine and 3-methylisoxazol-5-amine. The information presented herein is supported by established principles of organic chemistry and available experimental data from scientific literature. This document aims to assist researchers in selecting the appropriate building block for their synthetic endeavors by highlighting the key differences in reactivity arising from the steric and electronic properties of the tert-butyl and methyl substituents.

Theoretical Comparison of Reactivity

The reactivity of the exocyclic amino group in 3-substituted-5-aminoisoxazoles is primarily governed by a combination of electronic and steric effects imparted by the substituent at the 3-position.

Electronic Effects:

The tert-butyl group is generally considered to be more electron-donating than the methyl group due to a stronger inductive effect and hyperconjugation. This increased electron-donating nature of the tert-butyl group enhances the electron density on the isoxazole ring and, consequently, on the 5-amino group. An increase in electron density on the nitrogen atom of the amino group leads to higher nucleophilicity, which should, in principle, make this compound more reactive towards electrophiles compared to its methyl counterpart.

Steric Effects:

The tert-butyl group is significantly bulkier than the methyl group. This steric hindrance can impede the approach of reagents to the 5-amino group, thereby slowing down the rate of reaction.[1] In many cases, this steric effect can be the dominant factor in determining the overall reactivity, potentially overriding the favorable electronic effects. For reactions involving bulky electrophiles or those with sterically demanding transition states, the reactivity of this compound is expected to be significantly lower than that of 3-methylisoxazol-5-amine.

G cluster_tertbutyl This compound cluster_methyl 3-methylisoxazol-5-amine tert-butyl tert-Butyl Group Electronic_tBu Stronger Electron-Donating Effect (+I, Hyperconjugation) tert-butyl->Electronic_tBu Steric_tBu Significant Steric Hindrance tert-butyl->Steric_tBu Reactivity_tBu Overall Reactivity Electronic_tBu->Reactivity_tBu + Steric_tBu->Reactivity_tBu - methyl Methyl Group Electronic_Me Weaker Electron-Donating Effect methyl->Electronic_Me Steric_Me Minimal Steric Hindrance methyl->Steric_Me Reactivity_Me Overall Reactivity Electronic_Me->Reactivity_Me + Steric_Me->Reactivity_Me +

Comparative Reactivity in Key Synthetic Transformations

The following table summarizes the expected differences in reactivity for several common synthetic transformations based on the interplay of electronic and steric effects. The data is inferred from general principles and published examples for related structures.[2]

Reaction TypeReagent/ConditionsExpected Reactivity of this compoundExpected Reactivity of 3-methylisoxazol-5-amineRationale
Acylation Acyl chlorides, anhydrides in the presence of a base.[2]LowerHigherThe steric bulk of the tert-butyl group is expected to hinder the approach of the acylating agent to the amino group, leading to slower reaction rates and potentially lower yields compared to the less hindered methyl analogue.
Alkylation Alkyl halides in the presence of a base.LowerHigherSimilar to acylation, the steric hindrance of the tert-butyl group will likely reduce the rate of nucleophilic attack by the amino group on the alkyl halide.
Diazotization NaNO₂, aq. acid (e.g., HCl, H₂SO₄) at low temperatures.[2][3]Potentially similar to slightly lowerHigherWhile diazotization is sensitive to the basicity of the amine, the steric environment around the amino group can also affect the rate of formation of the diazonium salt. The bulky tert-butyl group may slightly impede the reaction. It is noted that 3-amino-5-methylisoxazole is readily diazotized.[2]

Experimental Protocols

The following are generalized protocols for key reactions involving 3-substituted-5-aminoisoxazoles. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for N-Acylation
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-substituted-5-aminoisoxazole (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) to the stirred solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for N-Alkylation
  • Setup: To a solution of the 3-substituted-5-aminoisoxazole (1.0 eq.) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5 eq.).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution. Purify the residue by column chromatography to obtain the desired N-alkylated product.

General Protocol for Diazotization and Subsequent Reaction (e.g., Sandmeyer Reaction)
  • Diazonium Salt Formation: Dissolve the 3-substituted-5-aminoisoxazole (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath. To this solution, add a solution of sodium nitrite (1.05 eq.) in water dropwise, keeping the temperature below 5 °C.[3][] Stir the resulting solution for 30 minutes at this temperature.

  • Nucleophilic Substitution: In a separate flask, prepare a solution or suspension of the desired nucleophile (e.g., CuCl in HCl for chlorination). Slowly add the cold diazonium salt solution to the nucleophile solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

G start Start dissolve Dissolve 3-substituted-5-aminoisoxazole in anhydrous aprotic solvent start->dissolve inert_atm Under Inert Atmosphere (N₂ or Ar) dissolve->inert_atm add_base Add Base (e.g., Pyridine) and cool to 0°C dissolve->add_base add_acyl Add Acylating Agent (e.g., Acyl Chloride) dropwise add_base->add_acyl react Stir at room temperature (2-12h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Purify by Chromatography or Recrystallization workup->purify end End Product purify->end

References

A Comparative Guide to the Biological Activity Screening of 3-tert-Butylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-tert-butylisoxazol-5-amine scaffold is a versatile building block in medicinal chemistry, utilized in the synthesis of a wide range of bioactive molecules.[1][2] Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[3][4][5] A notable example is Quizartinib (AC220), a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for treating Acute Myeloid Leukemia (AML), which features this core structure.[5]

This guide provides an objective comparison of screening methodologies and presents a framework for evaluating the biological activity of novel this compound derivatives. It includes supporting experimental data from related isoxazole compounds to offer a comparative context.

Data Presentation: Comparative Biological Activity

Effective screening requires quantitative assessment of a compound's potency and selectivity. The following tables summarize key performance indicators from various biological assays for different isoxazole derivatives, providing a benchmark for newly synthesized compounds.

Table 1: Comparison of In Vitro Anticancer Activity (IC₅₀ values in µM)

Compound/DerivativeCell Line (Cancer Type)Cytotoxicity (IC₅₀ µM)Reference Compound (IC₅₀ µM)
Hypothetical Derivative A A549 (Lung)8.55-Fluorouracil (25.3)[6]
Hypothetical Derivative B MDA-MB-231 (Breast)6.8Imatinib (35.50)[7]
BCTA (triazole derivative) A549 (Lung)1.095-Fluorouracil (25.3)[6]
Imamine-triazine (4f) MDA-MB-231 (Breast)6.25Imatinib (35.50)[7]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.

Table 2: Comparison of Enzyme Inhibition Activity (IC₅₀ values in µM)

Compound/DerivativeTarget EnzymeInhibition (IC₅₀ µM)Standard/Reference (IC₅₀ µM)
Hypothetical Derivative C Carbonic Anhydrase (CA)125.7Standard (18.6)[8]
Isoxazole Derivative (AC2) Carbonic Anhydrase (CA)112.3Standard (18.6)[8]
Isoxazole Derivative (C6) Cyclooxygenase-2 (COX-2)0.55-
THQ-Isoxazoline (5n) Acetylcholinesterase (AChE)4.24Galantamine (>50)[9]

Table 3: Comparison of Antimicrobial Activity (MIC values in µg/mL)

Compound/DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Standard
Hypothetical Derivative D 62.5125250Ciprofloxacin / Clotrimazole
Isoxazole Derivative (2c) >10012.5>100Ciprofloxacin / Clotrimazole[10]
Isoxazole Derivative (2f) 12.5>10012.5Ciprofloxacin / Clotrimazole[10]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Experimental Workflows and Signaling Pathways

Visualizing the screening process and the potential mechanism of action is crucial for planning and interpretation.

G cluster_workflow General Workflow for Cytotoxicity Screening synthesis Synthesis of This compound Derivatives char Characterization (NMR, MS, Purity) synthesis->char Purification primary Primary Screening (e.g., MTT Assay @ 1 conc.) char->primary Compound Library dose Dose-Response Assay (IC50 Determination) primary->dose Preliminary Hits secondary Secondary / Mechanistic Assays (Apoptosis, Cell Cycle) dose->secondary Potent Compounds hit Hit Compound Identification secondary->hit

General workflow for in vitro biological activity screening.

G cluster_pathway Simplified Kinase Inhibition Signaling Pathway ligand Growth Factor (e.g., FLT3 Ligand) receptor Receptor Tyrosine Kinase (e.g., FLT3) ligand->receptor Binds dimer Receptor Dimerization & Autophosphorylation receptor->dimer Activates inhibitor Isoxazole Derivative (e.g., AC220) inhibitor->receptor Inhibits ATP Binding apoptosis Apoptosis / Inhibition of Proliferation inhibitor->apoptosis downstream Downstream Signaling (e.g., STAT5, MAPK, AKT) dimer->downstream Phosphorylates response Cellular Response (Proliferation, Survival) downstream->response

Simplified pathway for a kinase inhibitor like AC220.[5]

Experimental Protocols

Detailed and reproducible protocols are fundamental to reliable screening data.

1. Protocol: MTT Assay for Cytotoxicity Screening

This assay measures cell metabolic activity as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Cell culture medium, fetal bovine serum (FBS), and appropriate cancer cell lines.

    • 96-well plates.

    • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution.[13]

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13][14]

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[13]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15][16]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

2. Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol outlines a general procedure for assessing the ability of derivatives to inhibit a specific enzyme.

  • Materials:

    • Purified target enzyme (e.g., FLT3, COX-2).

    • Specific substrate for the enzyme.

    • Cofactors required for enzyme activity (e.g., ATP for kinases).

    • Assay buffer.

    • Detection reagent (e.g., fluorescence, luminescence, or colorimetric-based).

    • Test derivatives and a known inhibitor (positive control).

    • Microplates (e.g., 96-well or 384-well).

  • Procedure:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and cofactors in the assay buffer at appropriate concentrations.

    • Compound Plating: Dispense serial dilutions of the test derivatives, positive control, and vehicle control into the microplate wells.

    • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and necessary cofactors (e.g., ATP).

    • Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C or 37°C).

    • Reaction Termination & Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed or substrate consumed.

    • Data Acquisition: Read the signal (fluorescence, luminescence, or absorbance) using a microplate reader.

    • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.

References

Comparative analysis of different synthetic routes to 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a key building block in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is present in numerous biologically active molecules. The efficient and regioselective synthesis of this intermediate is therefore of considerable interest. This guide provides a comparative analysis of the available synthetic routes to this compound, presenting detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Dominant Synthetic Route: Cyclization of a β-Ketonitrile

The most prevalent and well-documented method for the synthesis of this compound proceeds through the cyclization of 4,4-dimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile, with hydroxylamine. This approach is favored for its high regioselectivity and good yields.

Reaction Scheme

The reaction involves the nucleophilic attack of hydroxylamine on the nitrile group of pivaloylacetonitrile, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction is a critical aspect, as the reaction can potentially yield two different isomers: the desired this compound and the undesired 5-tert-Butylisoxazol-3-amine. Additionally, under certain conditions, the formation of 3-tert-butyl-5-isoxazolone as a byproduct can occur. Careful control of reaction parameters, particularly pH, is crucial to maximize the yield of the target compound.

Data Presentation
Route NameStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)PurityReference
Route 1: Cyclization of Pivaloylacetonitrile 4,4-dimethyl-3-oxopentanenitrile, Hydroxylamine sulfateSodium hydroxide, Hydrochloric acidWater1001.2586.8Not specified[1]
Experimental Protocol: Route 1

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) (12.52 g, 0.100 mol)

  • Hydroxylamine sulfate (18.2 g, 0.111 mol)

  • Sodium hydroxide (96%) (4.58 g, 0.110 mol)

  • Hydrochloric acid (36% aq.) (9.12 g, 0.090 mol)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4,4-dimethyl-3-oxopentanenitrile (12.52 g, 0.100 mol) and 96% sodium hydroxide (4.58 g, 0.110 mol) in water (114 ml) at 25°C, add hydroxylamine sulfate (18.2 g, 0.111 mol).

  • Adjust the pH of the mixture to 8.20 with a 5% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 100°C over a period of 30 minutes and maintain this temperature for 1 hour.

  • Add 36% aqueous hydrochloric acid (9.12 g, 0.090 mol) to the reaction mixture and continue heating at 100°C for an additional 15 minutes.

  • After cooling the reaction mixture to room temperature, adjust the pH to 11 with a 30% aqueous solution of sodium hydroxide.

  • Extract the product with chloroform (3 x volume of the aqueous layer).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a light yellow solid (12.17 g, 86.8% yield).[1]

Alternative Synthetic Approaches

While the cyclization of pivaloylacetonitrile is the most established method, other synthetic strategies for the formation of the 5-aminoisoxazole ring system have been reported in the literature, although not specifically detailed for the 3-tert-butyl derivative. These include:

  • Reaction of α-Halo Oximes with Cyanide: Another potential route involves the reaction of an α-halo pivalaldoxime with a cyanide source. This approach can lead to the formation of the isoxazole ring, but regioselectivity can be a challenge.

Due to the lack of detailed and reproducible experimental data for these alternative routes for the specific target molecule, a direct quantitative comparison with the pivaloylacetonitrile method is not feasible at this time.

Logical Workflow for Synthesis

The following diagram illustrates the primary synthetic pathway to this compound, highlighting the key reaction and potential side products.

SynthesisWorkflow Synthesis of this compound start Starting Materials: - 4,4-dimethyl-3-oxopentanenitrile - Hydroxylamine Sulfate reaction Cyclization Reaction start->reaction NaOH, H2O, 100°C intermediate Intermediate Adduct reaction->intermediate Nucleophilic Attack product This compound (Desired Product) intermediate->product Intramolecular Cyclization & Dehydration (pH Control is Key) side_product1 5-tert-Butylisoxazol-3-amine (Isomeric Impurity) intermediate->side_product1 Alternative Cyclization side_product2 3-tert-Butyl-5-isoxazolone (Byproduct) intermediate->side_product2 Hydrolysis purification Purification (Extraction & Crystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the cyclization of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. This method, when performed with careful control of pH and temperature, provides the desired product in high yield and with good regioselectivity. While other synthetic strategies are theoretically possible, the lack of detailed experimental data for the synthesis of this specific compound limits their practical application at present. For researchers requiring a scalable and reproducible synthesis of this compound, the pivaloylacetonitrile route is the recommended and best-characterized approach.

References

A Comparative Guide to Purity Assessment of 3-tert-Butylisoxazol-5-amine: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical-to-quality attribute for active pharmaceutical ingredients (APIs) and their intermediates. For a key building block like 3-tert-Butylisoxazol-5-amine, which is utilized in the synthesis of various pharmaceuticals, a robust and precise purity assessment is paramount to ensure the quality, safety, and efficacy of the final drug product.[1] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of protons, enabling quantification without the need for an identical reference standard of the analyte.[2] In contrast, HPLC and GC-MS are comparative chromatographic techniques that are mainstays in pharmaceutical analysis for their high separation efficiency.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required accuracy and precision, and the intended application. Below is a summary of the performance of qNMR, HPLC, and GC-MS for the analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and quantification.
Purity Result (Hypothetical) 99.2% (w/w)99.3% (Area %)99.1% (Area %)
Key Advantages - Primary ratio method, high accuracy.- Non-destructive.- No analyte-specific reference standard needed.- Provides structural information.- High resolution and quantitative accuracy.- Suitable for non-volatile and thermally labile compounds.- Well-established in pharmaceutical quality control.- High sensitivity and selectivity.- Excellent for identifying unknown volatile impurities.- Provides structural information from mass spectra.
Limitations - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap with impurities or the internal standard.- Requires a reference standard for the analyte for accurate quantification.- May not detect non-chromophoric impurities.- Requires the analyte to be volatile and thermally stable, or require derivatization.- Potential for thermal degradation of the analyte in the injector.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established analytical practices for similar amine-containing heterocyclic compounds.

Quantitative NMR (qNMR) Protocol

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

NMR Parameters:

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

Data Processing and Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the isoxazole ring proton) and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of the amine group, derivatization is often necessary to improve the chromatographic behavior of this compound.

Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Workflow and Data Analysis Diagrams

To visually represent the analytical processes, the following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical flow for the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Final Purity calculate->report

qNMR Experimental Workflow

Purity_Calculation_Logic cluster_inputs Input Data cluster_calculation Calculation Steps I_analyte Integral of Analyte (I_analyte) ratio_integrals Ratio of Integrals (I_analyte / I_IS) I_analyte->ratio_integrals I_is Integral of IS (I_IS) I_is->ratio_integrals N_analyte Protons of Analyte (N_analyte) ratio_protons Ratio of Protons (N_IS / N_analyte) N_analyte->ratio_protons N_is Protons of IS (N_IS) N_is->ratio_protons M_analyte Molar Mass of Analyte (M_analyte) ratio_mol_mass Ratio of Molar Masses (M_analyte / M_IS) M_analyte->ratio_mol_mass M_is Molar Mass of IS (M_IS) M_is->ratio_mol_mass m_analyte Mass of Analyte (m_analyte) ratio_mass Ratio of Masses (m_IS / m_analyte) m_analyte->ratio_mass m_is Mass of IS (m_IS) m_is->ratio_mass P_is Purity of IS (P_IS) Purity Final Purity (%) P_is->Purity ratio_integrals->Purity ratio_protons->Purity ratio_mol_mass->Purity ratio_mass->Purity

qNMR Purity Calculation Logic

Conclusion

For the definitive purity assessment of this compound, qNMR stands out as a primary method that provides a direct, accurate, and SI-traceable result without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of reference materials.

HPLC is a highly reliable and robust method for routine quality control, offering excellent separation of non-volatile impurities. It is the workhorse of the pharmaceutical industry for purity analysis.

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity makes it ideal for trace impurity analysis, although the potential need for derivatization adds a step to the sample preparation process.

Ultimately, a combination of these orthogonal techniques can provide the most comprehensive understanding of the purity profile of this compound, ensuring the highest quality for research and drug development applications.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing the Synthesis of a Key Pharmaceutical Building Block.

The isoxazole scaffold is a privileged motif in medicinal chemistry, and 3-tert-Butylisoxazol-5-amine, in particular, serves as a crucial intermediate in the development of a wide range of therapeutic agents. The efficient and selective synthesis of this compound is therefore of significant interest. This guide provides a head-to-head comparison of documented catalytic systems for the synthesis of this compound, offering a comprehensive overview of their performance based on experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are included to facilitate practical application in the laboratory.

Performance Comparison of Catalytic Systems

The synthesis of this compound predominantly proceeds via the cyclization of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is a critical aspect, and various basic conditions have been employed to favor the formation of the desired 5-aminoisoxazole isomer. Below is a summary of the quantitative data for the key catalytic approaches identified in the literature.

Catalytic SystemKey ReagentsTemperatureReaction TimeYield (%)
System 1: Sodium Hydroxide Mediated Cyclization 4,4-dimethyl-3-oxovaleronitrile, Hydroxylamine hydrochloride, Sodium hydroxide50°C3 hours76%
System 2: pH-Controlled Regioselective Synthesis β-ketonitrile, Hydroxylamine100°CNot Specified60-90% (general for 5-amino-3-alkyl isoxazoles)

Experimental Protocols

System 1: Sodium Hydroxide Mediated Synthesis of this compound

This protocol outlines a straightforward and effective method for the synthesis of this compound using sodium hydroxide.

Materials:

  • 4,4-dimethyl-3-oxovaleronitrile (pivaloylacetonitrile)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide (40.00 g, 1 mol) in 200 mL of water.

  • To this solution, sequentially add hydroxylamine hydrochloride (24.00 g, 346 mmol) and 4,4-dimethyl-3-oxovaleronitrile (40.00 g, 320 mmol).

  • Stir the reaction mixture at a constant temperature of 50°C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated white crystalline solid by filtration.

  • Wash the solid several times with cold water.

  • Dry the solid to obtain this compound.

Expected Yield: 34 g (76%)

System 2: pH-Controlled Regioselective Synthesis of 5-Amino-3-alkylisoxazoles

This general procedure highlights the importance of pH control to achieve high regioselectivity for the desired 5-aminoisoxazole isomer.[1]

General Procedure:

  • To a suitable reaction vessel, add the β-ketonitrile and hydroxylamine.

  • Adjust the pH of the reaction mixture to be greater than 8 using a suitable base.

  • Heat the reaction mixture to 100°C.[1]

  • Upon completion of the reaction, the 5-amino-3-alkylisoxazole is isolated using standard work-up procedures.

Note: While this method is reported to be general for a range of 5-amino-3-alkyl isoxazoles with yields between 60% and 90%, specific conditions for this compound were not detailed in the reviewed literature.[1]

Visualizing the Synthesis

The following diagrams illustrate the chemical transformations and logical workflows described in this guide.

G cluster_0 System 1: Sodium Hydroxide Mediated Synthesis A1 Pivaloylacetonitrile + Hydroxylamine HCl B1 Reaction Mixture in NaOH (aq) A1->B1 C1 Stirring at 50°C for 3h B1->C1 D1 Cooling and Filtration C1->D1 E1 This compound (76% Yield) D1->E1

Caption: Workflow for the Sodium Hydroxide Mediated Synthesis.

G cluster_1 System 2: pH-Controlled Regioselective Synthesis A2 β-Ketonitrile + Hydroxylamine B2 pH Adjustment (> 8) and Heating (100°C) A2->B2 C2 Regioselective Cyclization B2->C2 D2 5-Amino-3-alkylisoxazole (60-90% Yield) C2->D2

Caption: General Workflow for pH-Controlled Synthesis.[1]

G Pivaloylacetonitrile Pivaloylacetonitrile Intermediate Cyclization Intermediate Pivaloylacetonitrile->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Product This compound Intermediate->Product Base-catalyzed (e.g., NaOH or pH > 8)

Caption: General Reaction Pathway for Isoxazole Formation.

References

A Comparative Guide to the In-Vitro Metabolic Stability of 3-tert-Butylisoxazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity is paramount. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the in-vitro metabolic stability of 3-tert-Butylisoxazol-5-amine, a versatile building block in medicinal chemistry, and its conceptual analogs. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages established principles of drug metabolism to predict and compare the stability of this compound and its derivatives.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] However, certain structural motifs, such as the tert-butyl group, can be susceptible to metabolic oxidation.[2] This guide will explore how structural modifications to the this compound core can modulate its metabolic stability, providing valuable insights for lead optimization in drug development programs.

Comparative Metabolic Stability Data

The following table presents hypothetical in-vitro metabolic stability data for this compound and a series of its analogs in human liver microsomes (HLM). This data is illustrative and serves to demonstrate how structural modifications can impact metabolic stability, based on established metabolic pathways. The primary metabolic route for compounds bearing a tert-butyl group is often oxidation to the corresponding alcohol.[1]

Compound IDStructureModification from ParentPredicted Metabolic Stability in HLM (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-01 This compound-Low to ModerateHigh
Analog-02 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-aminetert-Butyl replaced with trifluoromethylcyclopropylHighLow
Analog-03 3-Isopropylisoxazol-5-aminetert-Butyl replaced with isopropylModerateModerate
Analog-04 3-tert-Butyl-4-fluoroisoxazol-5-amineAddition of fluorine at C4Moderate to HighLow to Moderate
Analog-05 N-(3-tert-Butylisoxazol-5-yl)acetamideAcetylation of the 5-amino groupModerateModerate

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values would be required for a definitive comparison. The predictions are based on the general understanding that replacing a metabolically liable tert-butyl group with a more robust group like trifluoromethylcyclopropyl can significantly enhance metabolic stability.[1][2] Fluorination can also block potential sites of metabolism.

Experimental Protocols

A standard and widely accepted method for determining in-vitro metabolic stability is the liver microsomal stability assay.[3] This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1]

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in-vitro metabolic half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

2. Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic instability like verapamil).

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis).

  • 96-well incubation plates and sealing mats.

  • Incubator shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system for analysis.

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of HLM in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound or positive control to the respective wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

    • The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .

Visualizations

Experimental Workflow for Liver Microsomal Stability Assay

G prep_cpd Prepare Compound Stock add_cpd Add Compound & Pre-incubate prep_cpd->add_cpd prep_hlm Prepare HLM Solution add_hlm Add HLM to Plate prep_hlm->add_hlm prep_nadph Prepare NADPH System start_rxn Initiate with NADPH prep_nadph->start_rxn add_hlm->add_cpd add_cpd->start_rxn incubate Incubate at 37°C start_rxn->incubate quench Quench at Time Points incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_t_half Calculate t½ analyze->calc_t_half calc_clint Calculate CLint analyze->calc_clint

Caption: Workflow of the in-vitro liver microsomal stability assay.

Logical Relationship of Structural Modification to Metabolic Stability

G cluster_parent Parent Compound cluster_analogs Analogs with Modified Stability cluster_outcome Predicted Outcome Parent This compound Analog1 Replace tert-Butyl (e.g., with CF3-cyclopropyl) Parent->Analog1 Modification Analog2 Introduce Electron-Withdrawing Group (e.g., Fluorine) Parent->Analog2 Modification Analog3 Modify Amino Group (e.g., Acetylation) Parent->Analog3 Modification IncreasedStability Increased Metabolic Stability Analog1->IncreasedStability Analog2->IncreasedStability VariableStability Variable Impact on Stability Analog3->VariableStability

Caption: Impact of structural modifications on metabolic stability.

References

Unveiling the Three-Dimensional Architecture of Isoxazoles: A Comparative Guide to the X-ray Crystallographic Analysis of 3-tert-Butylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unparalleled insight into the atomic arrangement of crystalline solids. This guide offers a comprehensive comparison of X-ray crystallographic analysis with other common analytical techniques for the characterization of 3-tert-Butylisoxazol-5-amine derivatives, a class of compounds with significant potential in medicinal chemistry.

At a Glance: Comparing Analytical Techniques

The selection of an analytical technique is dictated by the specific information required. While X-ray crystallography provides definitive structural elucidation, other methods offer complementary information regarding the molecule's connectivity, purity, and behavior in solution.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputCost
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingSingle, high-quality crystal (typically 0.1-0.5 mm)LowHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformationSoluble sample (milligram quantities)HighModerate to High
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsSmall sample amount (microgram to nanogram)HighModerate
Infrared (IR) Spectroscopy Presence of functional groupsSolid, liquid, or gas sample (milligram quantities)HighLow

Delving into the Crystal Structure: 5-tert-butylisoxazol-3-amine

The crystallographic data for 5-tert-butylisoxazol-3-amine (CCDC 716648) offers a window into the solid-state conformation and intermolecular interactions of this class of molecules.

Crystallographic ParameterValue
Chemical Formula C₇H₁₂N₂O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.12 Å, b = 11.34 Å, c = 7.45 Å
α = 90°, β = 107.1°, γ = 90°
Volume 818 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.14 g/cm³
R-factor 0.05

Note: The unit cell dimensions and R-factor are key indicators of the quality of the crystal and the refinement of the structural model.

The Path to a Crystal Structure: A Detailed Experimental Protocol

The process of determining a molecule's crystal structure via single-crystal X-ray diffraction is a meticulous workflow, from crystal growth to data analysis.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Compound Synthesis & Purification crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer processing Data Processing & Reduction diffractometer->processing solution Structure Solution (e.g., direct methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF file)

Experimental workflow for single-crystal X-ray crystallographic analysis.

1. Crystal Growth:

  • Synthesis and Purification: The initial step involves the synthesis of the this compound derivative and its purification to a high degree. Impurities can significantly hinder crystal growth.

  • Crystallization: The purified compound is dissolved in an appropriate solvent or a mixture of solvents. Single crystals are then grown using techniques such as slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. The goal is to obtain well-formed, single crystals of suitable size and quality.

2. Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using computational methods such as direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and other geometric parameters. The final structure is typically reported in a Crystallographic Information File (CIF).

A Logical Comparison of Analytical Methodologies

Choosing the right analytical tool is a critical decision in chemical research. The following diagram illustrates the logical considerations when deciding between X-ray crystallography and other techniques for the analysis of this compound derivatives.

logical_comparison start Analytical Goal for Isoxazole Derivative q1 Need Absolute 3D Structure? start->q1 q2 Is a High-Quality Single Crystal Available? q1->q2 Yes q3 Need Information on Atomic Connectivity in Solution? q1->q3 No xray X-ray Crystallography q2->xray Yes other_tech Consider Other Techniques (e.g., Powder XRD, Computational Modeling) q2->other_tech No q4 Need Molecular Weight and Formula? q3->q4 No nmr NMR Spectroscopy q3->nmr Yes ms Mass Spectrometry q4->ms Yes complementary Use as a Complementary Technique q4->complementary No

Decision tree for selecting an analytical technique.

Safety Operating Guide

Navigating the Safe Disposal of 3-tert-Butylisoxazol-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-tert-Butylisoxazol-5-amine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol:

The primary directive for the disposal of this compound is to entrust it to a licensed and certified hazardous waste disposal facility.[1] Adherence to local, state, and federal regulations is paramount.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound. The label should include the full chemical name, CAS number (55809-36-4 or 59669-59-9), and relevant hazard symbols.

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a container that is compatible with the chemical. A securely sealed, robust container will prevent leaks and spills.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Internal Laboratory Procedures:

    • Follow your institution's established protocols for chemical waste pickup. This typically involves completing a hazardous waste disposal form, detailing the contents and quantity of the waste.

    • Contact your EHS office to schedule a pickup.

  • Transportation and Final Disposal:

    • The licensed waste disposal facility will handle the transportation and final disposal of the chemical.

    • Given that this compound is a combustible solid, incineration is a common and effective disposal method. However, the ultimate disposal technique will be determined by the facility in accordance with regulatory requirements.

Quantitative Data Summary:

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₇H₁₂N₂OChem-Impex[2], ChemScene[3]
Molecular Weight140.18 g/mol ChemScene[3], Sigma-Aldrich
Purity≥98%Chem-Impex[2], ChemScene[3]
Storage Temperature0-8 °CChem-Impex[2]
Water Hazard Class (WGK)3 (Extremely hazardous to water)Sigma-Aldrich

Hazard Identification and Classification:

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal.

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)Sigma-Aldrich, PubChem[4]
Causes skin irritationSkin Irritation (Category 2)Sigma-Aldrich, PubChem[4]
Causes serious eye irritationEye Irritation (Category 2A)Sigma-Aldrich, PubChem[4]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Sigma-Aldrich, PubChem[4]

Disposal Decision Workflow:

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Handle in a Well-Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate and Label Waste Container ventilation->segregate store Store Securely in a Designated Area segregate->store ehs Follow Institutional EHS Protocol (Complete Forms) store->ehs pickup Arrange for EHS Pickup ehs->pickup facility Transfer to Licensed Hazardous Waste Disposal Facility pickup->facility end End: Proper Disposal Complete facility->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-tert-Butylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-tert-Butylisoxazol-5-amine

This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound (CAS No. 55809-36-4). Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment. The following information is compiled from safety data sheets and chemical safety resources.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
Synonyms 5-Amino-3-tert-butylisoxazole, 3-Amino-5-(tert-butyl)isoxazole
CAS Number 55809-36-4[1][2]
Molecular Formula C₇H₁₂N₂O[3][4]
Molecular Weight 140.18 g/mol [1][2]
Appearance White solid[3] or powder[5]
Storage Conditions Store at 0-8 °C[3] or room temperature[6], in a well-ventilated, locked place with the container tightly closed.[7]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][7]
Skin Irritation2H315: Causes skin irritation[2][7]
Serious Eye Irritation2H319: Causes serious eye irritation[2][7]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[2][7]

Signal Word: Warning[1][7]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or- a face shield.To protect against splashes that could cause serious eye irritation.[7][8]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for integrity before each use.[7][8] Lab Coat: A full-length, buttoned lab coat is mandatory.[8]To prevent skin contact, which can cause irritation.[7][8]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[1]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[7][9]
Foot Protection Closed-toe shoes are required.[8]To protect feet from potential spills.
Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is essential for laboratory safety.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible in the immediate work area.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands thoroughly after handling.[7]

  • Use non-sparking tools to prevent fire.[7]

Storage:

  • Store in a tightly sealed, clearly labeled container in a cool, well-ventilated, and locked area.[7]

Disposal Plan:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all local, state, and federal regulations.[7]

  • Do not allow the chemical to enter drains.[7]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth. Get medical help.[7]
If on Skin Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[7]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7]

Spill Response:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Use personal protective equipment, including chemical-impermeable gloves.[7]

  • Contain the spill using an inert absorbent material.

  • Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[10]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the standard operating procedures for handling this compound and the logical steps for risk assessment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_weigh Weigh Compound in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decon Decontaminate Work Area handle_transfer->clean_decon Proceed to Cleanup clean_dispose Dispose of Waste per Protocol clean_decon->clean_dispose clean_ppe Doff and Dispose of PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Experimental workflow for the safe handling of this compound.

Emergency Response for Accidental Exposure cluster_routes Emergency Response for Accidental Exposure cluster_actions Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_wash_skin Wash with plenty of water. Remove contaminated clothing. skin_contact->action_wash_skin action_rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses. eye_contact->action_rinse_eyes action_fresh_air Move to fresh air. Keep comfortable for breathing. inhalation->action_fresh_air action_rinse_mouth Rinse mouth. ingestion->action_rinse_mouth seek_medical Seek Medical Attention if Symptoms Persist action_wash_skin->seek_medical action_rinse_eyes->seek_medical action_fresh_air->seek_medical action_rinse_mouth->seek_medical

Caption: Logical diagram for emergency response to accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-Butylisoxazol-5-amine
Reactant of Route 2
3-tert-Butylisoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.